3-Ketosphinganine
説明
特性
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNOSOGGAARKZ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Dehydrosphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16105-69-4 | |
| Record name | 3-Dehydrosphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of 3-Ketosphinganine: A Cornerstone in the Sphingolipid Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of the sphingolipid biosynthetic pathway represents a significant milestone in our understanding of lipid metabolism and its profound implications for cellular function and disease. Central to this pathway is the discovery of 3-ketosphinganine, the first committed intermediate in the de novo synthesis of all sphingolipids. This technical guide provides a comprehensive overview of the pivotal discovery of this compound, detailing the key enzymatic reactions, experimental protocols for their characterization, and quantitative data to support further research. We delve into the historical context of its identification and present detailed methodologies for the assay of serine palmitoyltransferase (SPT) and this compound reductase (KDSR), the two enzymes flanking this critical metabolic step. Furthermore, this guide includes structured data tables for key kinetic parameters and cellular concentrations, alongside mandatory visualizations of the signaling pathway and experimental workflows using Graphviz, to offer a practical and in-depth resource for professionals in the field.
Introduction: The Enigmatic World of Sphingolipids
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1] The backbone of all sphingolipids is a long-chain amino alcohol, the most common of which in mammals is sphingosine. The de novo synthesis of this fundamental building block begins with a deceptively simple condensation reaction, the discovery of which unlocked the entire biosynthetic pathway.
The journey to understanding sphingolipid biosynthesis was a multi-decade endeavor, culminating in the identification of this compound as the transient, yet pivotal, precursor. Its formation is the rate-limiting step, making the enzymes involved prime targets for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.[2]
The Central Discovery: Identification of this compound
The first committed step in the de novo synthesis of sphingolipids is the condensation of the amino acid L-serine with a long-chain fatty acyl-CoA, typically palmitoyl-CoA.[3] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum.[4] The product of this reaction is this compound (also known as 3-ketodihydrosphingosine).
The existence of a keto intermediate was first proposed and experimentally supported by the work of Braun and Snell in 1968.[5] Their studies with cell-free extracts of the yeast Hansenula ciferri demonstrated the formation of keto intermediates in the synthesis of sphingosine and dihydrosphingosine.[5] This seminal work laid the foundation for understanding the initial steps of the sphingolipid pathway.
The immediate fate of this compound is a rapid, NADPH-dependent reduction of its ketone group to a hydroxyl group, yielding sphinganine (dihydrosphingosine).[1] This reaction is catalyzed by the enzyme this compound reductase (KDSR), also an ER-resident enzyme.[4] The transient nature of this compound, being swiftly converted to sphinganine, made its initial detection and characterization a significant experimental challenge.
The Sphingolipid Biosynthesis Pathway: A Visual Overview
The de novo synthesis of sphingolipids is a multi-step process that begins in the endoplasmic reticulum. The initial reactions involving this compound are central to the entire pathway.
Quantitative Data
A thorough understanding of the sphingolipid pathway requires quantitative data on the enzymes and their substrates. The following tables summarize key kinetic parameters for SPT and KDSR, as well as reported cellular concentrations of this compound and sphinganine.
Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)
| Organism/Tissue | Substrate | Km | Vmax | Reference |
| Rat Liver Microsomes | L-Serine | 0.27 mM | 13 pmol/min/106 cells | [5] |
| Rat Cerebellar Granule Cells | Palmitoyl-CoA | - | 40-54 pmol/mg DNA/min | [6] |
| Rat Cerebellar Granule Cells | Stearoyl-CoA | - | ~15 pmol/mg DNA/min | [6] |
Table 2: Kinetic Parameters of this compound Reductase (KDSR)
| Organism/Tissue | Substrate | Km | Vmax | Reference |
| Bacteroides thetaiotaomicron | This compound | N/A | N/A | [7] |
| Human (recombinant) | This compound | N/A | N/A | [8] |
Table 3: Cellular Concentrations of Sphingoid Bases
| Cell Type/Tissue | This compound | Sphinganine | Method | Reference |
| HGC27 Cancer Cells | - | ~150-400 pmol/mg protein (at 3-24h) | LC-MS/MS | [1] |
| Mouse Liver | - | ~0.1-0.2 nmol/g tissue | LC-MS/MS | [9] |
| Mouse Brain | - | ~0.05-0.1 nmol/g tissue | LC-MS/MS | [9] |
Note: The cellular concentration of this compound is generally very low due to its rapid conversion to sphinganine, making its quantification challenging.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of this compound and the associated enzymes.
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods utilizing radiolabeled L-serine.
Objective: To measure the rate of this compound formation from L-serine and palmitoyl-CoA.
Materials:
-
Cell or tissue homogenates/microsomal fractions
-
Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP)
-
Substrates: 100 µM Palmitoyl-CoA, 10 mM L-serine
-
Radiolabel: [3H]L-serine or [14C]L-serine
-
Stop Solution: Chloroform/Methanol (1:2, v/v)
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates (Silica Gel G)
-
TLC Developing Solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)
Procedure:
-
Prepare cell or tissue lysates or microsomal fractions. Determine protein concentration using a standard method (e.g., Bradford assay).
-
In a microcentrifuge tube, add 50-100 µg of protein.
-
Add the assay buffer to a final volume of 100 µL.
-
Initiate the reaction by adding the substrate mixture containing palmitoyl-CoA, L-serine, and the radiolabeled serine.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 500 µL of ice-cold chloroform/methanol (1:2, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the extract onto a TLC plate and develop the chromatogram using the specified solvent system.
-
Visualize the radiolabeled this compound band using autoradiography or a phosphorimager.
-
Scrape the corresponding silica from the TLC plate into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the SPT activity as pmol of this compound formed per minute per mg of protein.
This compound Reductase (KDSR) Activity Assay
This protocol is a generalized method based on principles from bacterial and mammalian studies.
Objective: To measure the conversion of this compound to sphinganine.
Materials:
-
Cell or tissue homogenates/microsomal fractions
-
Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4)
-
Substrate: this compound (can be synthesized enzymatically in situ or obtained commercially)
-
Cofactor: 250 µM NADPH
-
Extraction Solvent: Methanol
-
Internal Standard: C17-sphinganine or other suitable odd-chain sphingoid base
-
LC-MS/MS system
Procedure:
-
Prepare cell or tissue lysates or microsomal fractions and determine the protein concentration.
-
If preparing this compound in situ, pre-incubate the reaction mixture with L-serine and palmitoyl-CoA as in the SPT assay, but without NADPH.
-
To a reaction tube containing the protein sample and assay buffer, add the this compound substrate.
-
Initiate the reductase reaction by adding NADPH.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 4 volumes of ice-cold methanol containing the internal standard.
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the formation of sphinganine and the depletion of this compound using a validated LC-MS/MS method.
-
Quantify the product formation relative to the internal standard and calculate the KDSR activity.
Quantification of Sphingoid Bases by LC-MS/MS
Objective: To accurately measure the cellular concentrations of this compound and sphinganine.
Procedure:
-
Lipid Extraction:
-
Harvest cells or homogenize tissue samples.
-
Add a known amount of an appropriate internal standard (e.g., C17-sphinganine).
-
Perform a one-phase or two-phase lipid extraction using solvents such as chloroform, methanol, and water.
-
-
Sample Preparation:
-
Dry the lipid extract.
-
Reconstitute in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, or methanol with additives like formic acid or ammonium formate to improve ionization.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for this compound, sphinganine, and the internal standard for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic standards.
-
Calculate the concentration of the endogenous sphingoid bases in the sample by comparing their peak area ratios to the internal standard against the standard curve.
-
Mandatory Visualizations
Experimental Workflow for the Discovery of this compound
The following diagram illustrates a generalized experimental workflow that led to the identification of this compound as an intermediate in sphingolipid biosynthesis.
References
- 1. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 9. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 3-Ketosphinganine in De Novo Sphingolipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane structure to regulating complex signaling pathways. The de novo synthesis of sphingolipids is a tightly regulated process, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth exploration of 3-ketosphinganine, the first committed intermediate in the de novo sphingolipid synthesis pathway. We will delve into its biosynthesis, enzymatic regulation, and downstream metabolic fate. This document also provides detailed experimental protocols for the quantification of this compound and the assessment of key enzyme activities, alongside a discussion of its emerging role as a bioactive molecule and potential therapeutic target.
Introduction: The Gateway to Sphingolipid Synthesis
De novo sphingolipid synthesis originates in the endoplasmic reticulum (ER) with the formation of this compound, also known as 3-ketodihydrosphingosine.[1][2] This molecule represents the committed step in the creation of the sphingoid base backbone, which is the structural foundation of all sphingolipids.[1][2] The synthesis of this compound is a critical control point for the entire pathway, ensuring cellular homeostasis and responding to various cellular stresses.[1][3][4] Under normal physiological conditions, this compound is a transient intermediate, maintained at low cellular levels due to its rapid conversion to downstream metabolites.[5] However, the accumulation of this and other upstream sphingolipid intermediates can be cytotoxic, highlighting the importance of the pathway's stringent regulation.[5][6]
The De Novo Sphingolipid Synthesis Pathway: A Focus on this compound
The synthesis of complex sphingolipids from non-sphingolipid precursors is a multi-step enzymatic process. The initial and rate-limiting step is the condensation of the amino acid L-serine with the fatty acyl-CoA, palmitoyl-CoA, to form this compound.[7][8] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[7][8]
Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme this compound reductase (KSR), also known as 3-ketodihydrosphingosine reductase (KDSR).[9][10][11][12] This reduction step is crucial for preventing the accumulation of the potentially toxic this compound.[3][4] From sphinganine, a diverse array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, are generated through a series of enzymatic modifications.
Quantitative Data on Key Molecules and Enzymes
Precise quantification of intermediates and enzyme activities is paramount for understanding the dynamics of de novo sphingolipid synthesis. Below are tables summarizing available quantitative data.
| Parameter | Value | Organism/System | Reference |
| Serine Palmitoyltransferase (SPT) | |||
| Km for L-Serine | 1.2 mM | Mammalian | [7] |
| Vmax for L-Serine | Not specified | Mammalian | [7] |
| Ki for Myriocin | ~10 nM | Yeast | [13] |
| This compound | |||
| IC50 (HGC27 cancer cells, 24h) | 19.7 ± 3.3 µM | Human | [14] |
Experimental Protocols
Measurement of Serine Palmitoyltransferase (SPT) Activity
This protocol is adapted from an improved HPLC-based method, offering higher sensitivity compared to traditional radioactive assays.[7]
Materials:
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose monolaurate.
-
Substrate Solution: 5 mM L-serine, 50 µM palmitoyl-CoA, 20 µM pyridoxal 5'-phosphate (PLP) in reaction buffer.
-
Cell Lysate: Total cell lysate prepared by sonication in a suitable buffer.
-
Reducing Agent: 5 mg/mL sodium borohydride (NaBH4) in water (prepare fresh).
-
Extraction Solvent: Chloroform/methanol (2:1, v/v).
-
Internal Standard: C17-sphinganine.
-
HPLC System with a suitable C18 column and fluorescence detector.
Procedure:
-
Reaction Setup: In a polypropylene tube, mix 50 µg of total cell lysate protein with the substrate solution to a final volume of 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reduction: Stop the reaction and reduce the this compound product by adding 50 µL of freshly prepared NaBH4 solution. Incubate for 30 minutes at room temperature.
-
Lipid Extraction: Add the internal standard. Extract the lipids by adding the chloroform/methanol solvent, vortexing, and centrifuging to separate the phases.
-
Sample Preparation for HPLC: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Inject the sample onto the HPLC system. The resulting sphinganine is derivatized with o-phthalaldehyde (OPA) for fluorescent detection. Quantify the amount of sphinganine produced relative to the internal standard.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound from biological samples.[15][16]
Materials:
-
Extraction Solvent: Isopropanol/heptane/water or a modified Bligh-Dyer extraction with chloroform/methanol/water.[15]
-
Internal Standard: Stable isotope-labeled this compound (e.g., d7-3-ketosphinganine).
-
LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system.
-
LC Column: A C18 or HILIC column suitable for lipid analysis.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Lipid Extraction: Perform lipid extraction using the chosen solvent system.
-
Sample Clarification: Centrifuge the extract to pellet any debris and transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring the specific precursor-to-product ion transition for this compound and its internal standard.
Signaling Roles of this compound and its Metabolites
While long considered a mere metabolic intermediate, recent evidence suggests that this compound and its immediate downstream products can influence cellular signaling pathways.
Induction of Autophagy
Exogenous administration of this compound has been shown to induce autophagy in cancer cells.[4][17][18] Time-course experiments suggest that this effect is mediated by the accumulation of its downstream metabolites, sphinganine, sphinganine-1-phosphate, and dihydroceramides.[17][18] This finding opens up new avenues for investigating the role of the de novo sphingolipid synthesis pathway in the regulation of autophagy and its potential as a therapeutic target in cancer.
Conclusion and Future Directions
This compound stands at a critical juncture in cellular metabolism, serving as the gatekeeper for the entire de novo sphingolipid synthesis pathway. Its formation is the rate-limiting step, and its levels are tightly controlled to prevent cellular toxicity. The development of sensitive analytical methods has begun to shed light on its potential role as a signaling molecule, particularly in the context of autophagy.
For researchers and drug development professionals, understanding the regulation of this compound synthesis and its downstream effects is crucial. Targeting the enzymes responsible for its formation and conversion, namely SPT and KSR, presents a promising strategy for modulating sphingolipid metabolism in various disease states. Future research should focus on elucidating the precise molecular mechanisms by which this compound and its metabolites regulate cellular processes, as well as on the development of specific inhibitors for KSR to further probe the consequences of this compound accumulation. A deeper understanding of this pivotal molecule will undoubtedly unlock new therapeutic opportunities for a wide range of sphingolipid-related pathologies.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. uniprot.org [uniprot.org]
- 3. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 9. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 12. graphviz.org [graphviz.org]
- 13. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Ketosphinganine Biosynthesis and Metabolism for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the biosynthesis and metabolism of 3-ketosphinganine, the initial and rate-limiting product in the de novo sphingolipid synthesis pathway. We delve into the core enzymatic reactions, their regulation, and the subsequent metabolic fate of this transient but crucial intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key enzymatic assays, quantitative data on enzyme kinetics and metabolite concentrations, and visual representations of the associated signaling pathways. A thorough understanding of this compound metabolism is paramount for the development of therapeutics targeting sphingolipid-related pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.
Introduction to this compound and the Sphingolipidome
Sphingolipids are a diverse class of lipids that are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The entire complement of sphingolipids within a cell is referred to as the sphingolipidome. The biosynthesis of all sphingolipids begins with a common precursor, this compound. Although its intracellular concentration is typically low due to its rapid conversion to downstream metabolites, the flux through this initial step is a critical determinant of overall sphingolipid levels.[2][3] Dysregulation of this compound synthesis and metabolism has been implicated in a variety of diseases, making the enzymes involved attractive targets for therapeutic intervention.
The Core Pathway: this compound Biosynthesis and Metabolism
The de novo synthesis of this compound and its immediate metabolic conversion occur in the endoplasmic reticulum (ER).[4][5] This pathway involves two key enzymatic steps.
Biosynthesis: Serine Palmitoyltransferase (SPT)
The formation of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT) (EC 2.3.1.50), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[6] SPT mediates the condensation of L-serine and palmitoyl-CoA, representing the committed step in sphingolipid biosynthesis.[6]
Reaction: L-serine + Palmitoyl-CoA → this compound + CoA + CO₂
The mammalian SPT is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits.[7]
Metabolism: this compound Reductase (KSR)
This compound is rapidly metabolized to sphinganine (dihydrosphingosine) by the action of this compound reductase (KSR), also known as 3-dehydrosphinganine reductase (EC 1.1.1.102).[8][9] This reaction is dependent on the cofactor NADPH.[8]
Reaction: this compound + NADPH + H⁺ → Sphinganine + NADP⁺
Sphinganine then serves as the backbone for the synthesis of more complex sphingolipids, such as dihydroceramide, through the action of ceramide synthases.[6]
Regulation of this compound Biosynthesis
The activity of SPT, the gatekeeper of sphingolipid synthesis, is tightly regulated to maintain sphingolipid homeostasis. Key regulatory mechanisms include:
-
ORM-family proteins (ORMDLs in mammals): These ER-resident proteins are negative regulators of SPT.[2][10] ORMDLs form a complex with SPT and inhibit its activity.[7]
-
Ceramide-mediated feedback inhibition: Elevated levels of ceramide can directly inhibit the SPT-ORMDL complex, providing a rapid feedback mechanism to control sphingolipid synthesis.[10]
-
Phosphorylation: In yeast, the phosphorylation of Orm proteins by kinases such as Ypk1 (downstream of TORC2) alleviates their inhibitory effect on SPT, thereby upregulating sphingolipid synthesis.[11]
Signaling Roles of this compound and its Metabolites
While primarily viewed as a metabolic intermediate, accumulation of this compound and its downstream products can trigger cellular signaling events.
Induction of Autophagy
Exogenous application of this compound has been shown to induce autophagy in cancer cells.[6][12] This process appears to be mediated by the accumulation of its downstream metabolites, including sphinganine, sphinganine-1-phosphate, and dihydroceramides.[12] The precise molecular pathway linking these sphingolipids to the core autophagy machinery (e.g., ATG proteins) is an area of active investigation.[13][14]
References
- 1. Sphingolipids as Regulators of Autophagy and Endocytic Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 7. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. The ORMDL/Orm–serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy regulates sphingolipid levels in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging roles of ATG proteins and membrane lipids in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 3-Ketosphinganine by Serine Palmitoyltransferase (SPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-ketosphinganine (3-KDS), the foundational step in de novo sphingolipid biosynthesis. This critical reaction is catalyzed by serine palmitoyltransferase (SPT), a highly regulated, multi-subunit enzyme complex. This document details the structure and function of the SPT holoenzyme, the intricacies of its catalytic mechanism, and its regulation. Furthermore, it presents key quantitative data, detailed experimental protocols for measuring SPT activity, and visual representations of the biochemical pathways and workflows involved. This guide is intended to serve as a critical resource for professionals engaged in sphingolipid research and the development of therapeutics targeting this vital metabolic pathway.
Introduction to Serine Palmitoyltransferase and Sphingolipid Biosynthesis
Sphingolipids are a crucial class of lipids that serve as both structural components of eukaryotic cell membranes and as bioactive molecules involved in a vast array of cellular processes, including signal transduction, cell growth, apoptosis, and migration.[1] The entire family of sphingolipids is derived from a common precursor, the sphingoid long-chain base, which is generated through the de novo biosynthesis pathway.
The first and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA to produce this compound (also known as 3-ketodihydrosphingosine).[2][3] This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT, EC 2.3.1.50).[4] Given its role as the gatekeeper for sphingolipid production, SPT activity is tightly controlled, and its dysregulation is implicated in numerous pathologies, including hereditary sensory neuropathy type 1 (HSAN1), cancer, and metabolic diseases like diabetes.[1][5] Understanding the enzymatic synthesis of 3-KDS is therefore fundamental to deciphering the complexities of sphingolipid metabolism and developing targeted therapeutic interventions.[6]
The Serine Palmitoyltransferase (SPT) Holoenzyme
In eukaryotes, SPT is a multi-subunit enzyme complex anchored to the membrane of the endoplasmic reticulum (ER).[7][8] The bacterial counterpart is typically a soluble homodimer.[9] The core of the eukaryotic SPT complex is a heterodimer composed of two main subunits, SPTLC1 and SPTLC2 (Long Chain Base 1 and 2).[4] A third paralog, SPTLC3, can also form a functional heterodimer with SPTLC1.[4] While SPTLC2 contains the key catalytic residues, SPTLC1 is essential for the stability and function of the enzyme.[4]
The activity and substrate specificity of this core dimer are further modulated by regulatory subunits.
-
Small Subunits of SPT (ssSPTs): Two small, single-pass transmembrane proteins, ssSPTa and ssSPTb, have been identified as key regulators. These subunits significantly stimulate SPT's enzymatic activity.[1] Furthermore, they play a crucial role in determining the acyl-CoA substrate specificity. For instance, a complex containing ssSPTa shows high selectivity for palmitoyl-CoA (C16), whereas a complex with ssSPTb can also utilize longer acyl-CoAs like stearoyl-CoA (C18).[1][10]
-
ORMDL Proteins: These ER-resident proteins (ORMDL1-3 in mammals) act as negative regulators of SPT.[2] They sense cellular sphingolipid levels, particularly ceramide, and bind to the SPT complex to allosterically inhibit its activity, thereby maintaining sphingolipid homeostasis.[2] When sphingolipid levels are high, ORMDL proteins bind and block the substrate tunnel, reducing enzyme activity.[1][11]
The Enzymatic Reaction: Synthesis of this compound
SPT catalyzes a pyridoxal 5'-phosphate (PLP)-dependent, Claisen-like condensation reaction.[4][9] The cofactor PLP is covalently bound to a conserved lysine residue in the active site of the SPTLC2 subunit.[4][8]
Overall Reaction:
L-serine + Palmitoyl-CoA → this compound + CoA + CO₂
The reaction proceeds through several distinct steps:
-
Transimination: The amine group of the L-serine substrate attacks the internal aldimine (the Schiff base between PLP and the active-site lysine), displacing the lysine and forming a new external aldimine with the PLP cofactor.[4][12]
-
Deprotonation: A base in the active site abstracts the α-proton from L-serine, leading to the formation of a stabilized quinonoid intermediate.[4]
-
Condensation: The quinonoid intermediate performs a nucleophilic attack on the thioester carbonyl of palmitoyl-CoA.[4]
-
Decarboxylation: The carboxyl group of the serine moiety is released as CO₂, a thermodynamically favorable step that drives the reaction forward.[4]
-
Product Release: Following protonation and rearrangement, the product, this compound, is released. The active site lysine then attacks the PLP cofactor, regenerating the internal aldimine and preparing the enzyme for the next catalytic cycle.[4][12]
Caption: Catalytic mechanism of this compound synthesis by SPT.
Quantitative Data
The following tables summarize key quantitative data related to the SPT-catalyzed reaction. Values can vary depending on the enzyme source, purity, and assay conditions.
Table 1: Substrates, Products, and Cofactors of SPT
| Component Type | Name | Role in Reaction |
| Substrate | L-Serine | Provides the amino alcohol backbone.[4] |
| Substrate | Palmitoyl-CoA | Provides the C16 acyl chain.[4] |
| (or other Acyl-CoAs) | Other fatty acyl-CoAs (e.g., stearoyl-CoA) can be used, depending on the ssSPT subunit present.[1] | |
| Product | This compound (3-KDS) | The initial sphingoid base precursor.[1] |
| Byproduct | Coenzyme A (CoA) | Released from the acyl-CoA substrate.[4] |
| Byproduct | Carbon Dioxide (CO₂) | Released via decarboxylation of L-serine.[4] |
| Cofactor | Pyridoxal 5'-Phosphate (PLP) | Essential for the catalytic condensation mechanism.[7] |
Table 2: Kinetic Parameters of Serine Palmitoyltransferase
| Parameter | Substrate | Reported Value | Enzyme Source / Condition | Citation |
| Km | L-Serine | 0.26 mM | Purified human SPT complex | [1] |
| L-Serine | 1.2 mM | Mammalian SPT (HEK293 cells) | [13] | |
| L-Serine | 0.28 mM | Purified SPT (CHO cells) | [14] | |
| Km | Palmitoyl-CoA | ~0.05 - 0.1 mM (Optimal) | Mammalian SPT (HEK293 cells) | [13] |
| Palmitoyl-CoA | 1.6 µM | S. paucimobilis SPT | [15] | |
| Specific Activity | L-Serine / Palmitoyl-CoA | 19.8 nmol/mg/min | Purified human SPT complex | [1] |
| kcat | L-Serine / Palmitoyl-CoA | 0.200 s⁻¹ | S. paucimobilis SPT | [15] |
Note: Palmitoyl-CoA can exhibit substrate inhibition at higher concentrations.[13]
Table 3: Modulators of SPT Activity
| Modulator Type | Name | Mechanism of Action |
| Inhibitor | Myriocin | A potent, non-competitive inhibitor that mimics the transition state.[1][16] |
| Inhibitor | Cycloserine | An L-serine analog that acts as an inhibitor.[9] |
| Inhibitor | Compound-2 | A novel, orally available competitive inhibitor.[17] |
| Negative Regulator | ORMDL Proteins | Allosterically inhibit SPT in response to high ceramide levels.[1][2] |
| Activator | ssSPTa / ssSPTb | Small subunits that enhance SPT activity and modulate acyl-CoA specificity.[1] |
The De Novo Sphingolipid Biosynthesis Pathway
The synthesis of 3-KDS is the entry point into the canonical de novo sphingolipid synthesis pathway. Once formed, 3-KDS is rapidly metabolized in subsequent steps, also occurring at the ER.
-
Reduction: this compound is immediately reduced to sphinganine (dihydrosphingosine) by the NADPH-dependent enzyme this compound reductase (KSR).[18][19]
-
N-Acylation: Sphinganine is then acylated by one of six ceramide synthases (CerS), each with a preference for different fatty acyl-CoA chain lengths, to form dihydroceramide.[18]
-
Desaturation: Finally, a double bond is introduced into the dihydroceramide backbone by dihydroceramide desaturase (DES1) to produce ceramide, the central hub of sphingolipid metabolism.[18]
From ceramide, a vast array of complex sphingolipids, such as sphingomyelin and glycosphingolipids, are generated.
Caption: The de novo sphingolipid biosynthesis pathway.
Experimental Protocols
Protocol: Cell-Free Assay for this compound Synthesis
This protocol describes a method for measuring SPT activity in vitro using either a microsomal fraction or total cell lysate as the enzyme source.[5] Detection can be achieved via traditional radiometric methods or more sensitive HPLC-based techniques.[5]
Objective: To quantify the enzymatic activity of SPT by measuring the rate of 3-KDS formation.
Principle: An enzyme source is incubated with the substrates L-serine and palmitoyl-CoA, along with the cofactor PLP. The reaction is stopped, and the product, 3-KDS, is extracted and quantified. For radiometric assays, [¹⁴C]L-serine is often used, and the radiolabeled 3-KDS product is separated by thin-layer chromatography (TLC) and quantified.[13][20] For non-radiometric assays, the product is quantified by HPLC-MS/MS.[5]
Materials:
-
Enzyme Source: Microsomal fraction or total cell lysate from tissues (e.g., rat liver) or cultured cells (e.g., HEK293).[5][21]
-
Reaction Buffer: E.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT and 2.5 mM EDTA.
-
Substrates:
-
L-serine solution (e.g., 50 mM stock). For radiometric assay, include [¹⁴C]L-serine.
-
Palmitoyl-CoA solution (e.g., 5 mM stock).
-
-
Cofactor: Pyridoxal 5'-phosphate (PLP) solution (e.g., 10 mM stock).
-
Reaction Stop Solution: Chloroform:Methanol (1:2, v/v).
-
Control Inhibitor (Optional): Myriocin (e.g., 1 mM stock in DMSO).
-
Equipment: Thermomixer or water bath, centrifuge, TLC plates and chamber (for radiometric assay), or HPLC-MS/MS system.
Procedure:
-
Preparation of Enzyme Source (Microsomal Fraction): a. Homogenize cells or tissue in a suitable lysis buffer on ice. b. Centrifuge the homogenate at low speed (e.g., 10,000 x g for 20 min at 4°C) to pellet nuclei and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: a. In a microcentrifuge tube, prepare a master mix containing the reaction buffer, PLP (final concentration ~50 µM), and L-serine (final concentration ~2 mM). b. For a typical 100 µL reaction, add the following to a tube on ice:
- 50 µL of master mix.
- X µL of enzyme source (e.g., 20-100 µg of microsomal protein).
- X µL of H₂O to bring the volume to 90 µL. c. For control reactions, add an inhibitor like Myriocin (final concentration ~10 µM). d. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Enzymatic Reaction: a. Initiate the reaction by adding 10 µL of palmitoyl-CoA solution (final concentration ~50-100 µM). b. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.[13]
-
Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 500 µL of ice-cold Chloroform:Methanol (1:2, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids (including 3-KDS).
-
Product Detection and Quantification:
-
Radiometric Method: a. Spot the extracted lipids onto a TLC plate. b. Develop the plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid). c. Visualize the radiolabeled 3-KDS spot using a phosphorimager or autoradiography. d. Scrape the corresponding spot and quantify the radioactivity using liquid scintillation counting.[20]
-
HPLC-MS/MS Method: a. Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent. b. Inject the sample into an HPLC-MS/MS system equipped with a C18 column. c. Quantify 3-KDS based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, using a standard curve for absolute quantification.
-
Data Analysis: Calculate the specific activity of SPT as nmol (or pmol) of 3-KDS produced per minute per mg of protein.
Caption: General workflow for a cell-free SPT activity assay.
Conclusion
The enzymatic synthesis of this compound by serine palmitoyltransferase is a cornerstone of cellular lipid metabolism. As the committed step in the biosynthesis of all sphingolipids, the SPT-catalyzed reaction is a critical point of regulation and a promising target for therapeutic intervention in a variety of human diseases. The intricate control of the SPT holoenzyme by its various subunits and its complex catalytic mechanism underscore the importance of maintaining sphingolipid homeostasis. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate this essential enzyme and its role in health and disease.
References
- 1. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 4. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 7. Serine palmitoyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural, mechanistic and regulatory studies of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serine palmitoyltransferase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activities of serine palmitoyltransferase (this compound synthase) in microsomes from different rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
cellular localization of 3-Ketosphinganine
An In-Depth Technical Guide to the Cellular Localization of 3-Ketosphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-oxosphinganine, is the initial and pivotal intermediate in the de novo biosynthesis of all sphingolipids.[1][2][3] This pathway is fundamental to the synthesis of critical cellular components like ceramides, sphingomyelins, and glycosphingolipids, which play essential roles in membrane structure, cell signaling, and regulation.[4][5] Understanding the precise subcellular location of this compound is paramount for elucidating the spatial organization of sphingolipid metabolism and for developing targeted therapeutic interventions for diseases associated with aberrant sphingolipid pathways. This guide provides a comprehensive overview of the , focusing on its synthesis, immediate metabolic fate, and the experimental methodologies used to determine its location.
Primary Cellular Localization: The Endoplasmic Reticulum
The synthesis of this compound is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , which condenses L-serine and palmitoyl-CoA.[1][5][6] The subcellular localization of SPT, therefore, dictates the primary location of this compound.
1. Endoplasmic Reticulum (ER): The Central Hub of Synthesis
Overwhelming evidence from subcellular fractionation, enzymatic assays, and fluorescence microscopy confirms that SPT is predominantly an integral membrane protein of the endoplasmic reticulum (ER) .[4][7][8][9] The active site of the SPT enzyme complex faces the cytosolic side of the ER membrane .[5][7][10][11] This orientation allows SPT ready access to its substrates, L-serine and palmitoyl-CoA, which are present in the cytosol. Consequently, this compound is synthesized at the ER-cytosol interface.[6][9]
2. ER-Mitochondria Contact Sites
Recent studies have revealed a more nuanced localization of the SPT complex. Subunits of SPT, specifically SPTLC1 and SPTLC2, have been shown to exhibit dual localization, with SPTLC1 residing in the ER and SPTLC2 present on both the ER and the outer mitochondrial membrane.[12] This suggests that a functional SPT complex can assemble in trans at ER-mitochondria contact sites , also known as Mitochondria-Associated Membranes (MAMs).[12] This specialized localization provides a potential mechanism for direct channeling of sphingolipid intermediates between these two organelles, highlighting a critical intersection in cellular lipid metabolism.
3. Other Putative Locations
While the ER is the primary site for de novo sphingolipid biosynthesis, at least one subunit of the SPT complex, SPT1, has also been identified in the nucleus and focal adhesions .[4] The function of SPT1 in these compartments appears to be related to cell morphology rather than bulk sphingolipid synthesis.[4]
Metabolic Fate and Transience of this compound
This compound is a transient metabolic intermediate. Immediately following its synthesis, it is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme This compound Reductase (KSR) .[1][5][6][9] This enzyme is also located in the endoplasmic reticulum , with its active site facing the cytosol.[9][11] The co-localization and rapid sequential action of SPT and KSR in the ER membrane ensure an efficient metabolic flux and imply that significant concentrations of free this compound do not accumulate or traffic to distant cellular compartments. The resulting sphinganine is then further acylated in the ER to form dihydroceramide, the precursor to more complex sphingolipids that are subsequently transported to the Golgi apparatus.[8][11][13]
Quantitative Data on Subcellular Distribution
Currently, there is a lack of quantitative data in the literature detailing the specific concentrations or percentage distribution of this compound across different subcellular compartments. Research has primarily focused on identifying the localization of the enzymes responsible for its synthesis and immediate conversion, as its transient nature makes direct measurement challenging.
| Metabolite/Enzyme | Primary Localization | Other Reported Locations | Methodologies Used |
| Serine Palmitoyltransferase (SPT) | Endoplasmic Reticulum (Cytosolic face)[4][7][8][9] | ER-Mitochondria Contact Sites,[12] Nucleus, Focal Adhesions[4] | Subcellular Fractionation, Fluorescence Microscopy, Confocal Microscopy, Co-IP |
| This compound | Site of synthesis (ER/ER-Mitochondria interface) | Not reported to accumulate elsewhere | Inferred from SPT localization |
| This compound Reductase (KSR) | Endoplasmic Reticulum (Cytosolic face)[9][11] | - | Subcellular Fractionation, Proteolytic Digestion Assays |
Experimental Protocols
The determination of the subcellular localization of enzymes like SPT, and by extension the site of this compound synthesis, relies on a combination of biochemical and cell biology techniques.
1. Subcellular Fractionation and Enzymatic Assays
-
Objective: To isolate different organelles and measure the activity of a specific enzyme (e.g., SPT) in each fraction.
-
Methodology:
-
Cell Lysis: Tissues or cultured cells are homogenized in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Nuclei and cytoskeleton pellet at low speeds, followed by mitochondria, and finally microsomes (fragments of the ER and Golgi).
-
Density Gradient Centrifugation: For higher purity, the microsomal fraction is further separated on a sucrose or other density gradient to resolve ER from Golgi and other vesicles.
-
Enzymatic Assay: Each fraction is incubated with the substrates for SPT (L-serine and radiolabeled palmitoyl-CoA). The production of radiolabeled this compound is then quantified to determine the enzymatic activity in each organellar fraction.
-
Western Blotting: Protein markers specific to each organelle (e.g., Calnexin for ER, GM130 for Golgi) are used to confirm the purity of the fractions.
-
2. Fluorescence Microscopy of Epitope-Tagged Proteins
-
Objective: To visualize the location of an enzyme within intact cells.
-
Methodology:
-
Plasmid Construction: The gene encoding the enzyme of interest (e.g., SPTLC1) is cloned into an expression vector containing a fluorescent protein tag (e.g., GFP) or a small epitope tag (e.g., FLAG, Myc).
-
Cell Transfection: The plasmid is introduced into cultured cells.
-
Co-localization Staining: After allowing time for protein expression, the cells are fixed. To identify specific organelles, cells are co-stained with antibodies against known organellar marker proteins (e.g., anti-PDI for ER, MitoTracker dye for mitochondria).
-
Imaging: The cellular location of the tagged protein is visualized using confocal or fluorescence microscopy. Co-localization of the tagged protein's signal with an organelle marker's signal indicates its subcellular residence.
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To identify protein-protein interactions, which can confirm localization to specific cellular structures (e.g., focal adhesions).
-
Methodology:
-
Cell Lysis: Cells are lysed using a non-denaturing buffer that preserves protein complexes.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., SPT1) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G-conjugated beads are used to capture the antibody-protein complex, pulling it out of the solution.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against a suspected interacting partner (e.g., vinculin for focal adhesions).[4]
-
Visualizations
Caption: De novo sphingolipid synthesis pathway at the ER membrane.
Caption: Experimental workflow for subcellular fractionation.
References
- 1. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Subcellular localization and membrane topology of serine palmitoyltransferase, 3-dehydrosphinganine reductase, and sphinganine N-acyltransferase in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
- 13. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
3-Ketosphinganine: A Bioactive Lipid Precursor at the Crossroads of Sphingolipid Metabolism and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketosphinganine (KSa) is the inaugural and pivotal intermediate in the de novo biosynthesis of all sphingolipids. Formed by the rate-limiting enzyme serine palmitoyltransferase (SPT), KSa occupies a critical juncture, dictating the flux through this essential metabolic pathway. While often considered a transient precursor, recent evidence highlights its intrinsic bioactivity and the profound cellular consequences of its accumulation. This technical guide provides a comprehensive overview of this compound's role as a bioactive lipid precursor, detailing its metabolism, associated signaling pathways, and the experimental methodologies used for its investigation. Quantitative data on its cytotoxic effects and the enzymatic activities governing its turnover are presented in structured tables. Detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways are provided to equip researchers and drug development professionals with the necessary tools to explore the therapeutic potential of targeting this crucial node in sphingolipid metabolism.
Introduction
Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy. The de novo synthesis of sphingolipids is a highly regulated process that begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), yielding this compound (KSa)[1][2][3]. This initial step is the primary control point for the entire pathway.
Under normal physiological conditions, this compound is rapidly reduced to sphinganine (Sa) by the enzyme this compound reductase (KDSR)[2][4]. However, dysregulation of this pathway, either through genetic mutations, disease states, or pharmacological intervention, can lead to the accumulation of KSa and its downstream metabolites, with significant cellular consequences. Emerging research indicates that KSa itself is not merely a passive intermediate but possesses inherent bioactivity, capable of inducing cellular stress responses and influencing cell fate.
This guide will delve into the core aspects of this compound biology, providing a technical resource for its study and therapeutic targeting.
De Novo Sphingolipid Biosynthesis and this compound Metabolism
The synthesis of this compound is the committed step in de novo sphingolipid biosynthesis and occurs on the cytosolic face of the endoplasmic reticulum (ER)[2]. The pathway proceeds as follows:
-
Formation of this compound: Serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound[1][2]. This reaction is the rate-limiting step of the pathway.
-
Reduction to Sphinganine: this compound is swiftly converted to sphinganine by the action of this compound reductase (KDSR), an NADPH-dependent enzyme[4].
-
Formation of Dihydroceramides: Sphinganine is then N-acylated by one of six ceramide synthases (CerS) to form dihydroceramides.
-
Formation of Ceramides: Finally, a double bond is introduced into the sphingoid backbone of dihydroceramides by dihydroceramide desaturase 1 (DES1) to produce ceramides, the central hub of sphingolipid metabolism.
The tight regulation of this pathway is crucial, as the accumulation of intermediates like this compound can be toxic to the cell[5][6][7].
Metabolic Fate of Exogenous this compound
Studies using deuterated this compound (d2KSa) have shown that when supplied exogenously to cancer cells, it is rapidly metabolized to sphinganine, sphinganine-1-phosphate, and dihydroceramides, leading to a significant accumulation of these dihydrosphingolipids. Notably, direct N-acylation or phosphorylation of this compound does not appear to be a major metabolic route[8].
Bioactivity and Signaling Pathways of this compound and its Metabolites
While research into the direct signaling roles of this compound is still emerging, its accumulation and the subsequent increase in its downstream metabolites, particularly sphinganine and dihydroceramides, trigger distinct cellular responses.
Induction of Autophagy
A prominent effect of elevated this compound levels is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. Treatment of cancer cell lines such as HGC27, T98G, and U87MG with this compound leads to a significant increase in the autophagic marker LC3-II[8]. Time-course experiments suggest that this effect is mediated by the accumulation of sphinganine, sphinganine-1-phosphate, and dihydroceramides[8].
Cytotoxicity
Accumulation of this compound is cytotoxic to cancer cells. This toxicity is thought to arise from the disruption of cellular processes and the induction of stress pathways.
Quantitative Data
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Compound | Parameter | Value (µM) | Incubation Time (h) | Reference |
| HGC27 (gastric cancer) | This compound (KSa) | CC50 | 19.7 ± 3.3 | 24 | [8] |
| HGC27 (gastric cancer) | This compound (KSa) | CC25 | 12.6 ± 6.4 | 24 | [8] |
| T98G (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC50 | 26.9 ± 4.2 | 24 | [8] |
| T98G (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC25 | 16.9 ± 7.6 | 24 | [8] |
| U87MG (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC50 | 29.9 ± 9.1 | 24 | [8] |
| U87MG (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC25 | 15.0 ± 4.9 | 24 | [8] |
CC50: Half-maximal cytotoxic concentration; CC25: 25% cytotoxic concentration. Data are presented as mean ± SD.
Table 2: Activity of this compound Synthase (SPT) in Rat Cerebellar Granule Cells
| Substrate | Time in Culture (days) | Enzyme Activity (pmol this compound/mg cell DNA per min) | Reference |
| Palmitoyl-CoA | 1 | ~40 | [9] |
| Palmitoyl-CoA | 8 | ~54 | [9] |
| Palmitoyl-CoA | 22 | ~39 | [9] |
| Stearoyl-CoA | 1 | Very low | [9] |
| Stearoyl-CoA | >1 | ~15 (constant) | [9] |
Experimental Protocols
Quantification of this compound and Other Sphingolipids by LC-MS/MS
This protocol provides a general framework for the analysis of sphingolipids in cell culture samples. Specific parameters may need to be optimized for different instruments and matrices.
5.1.1. Sample Preparation and Lipid Extraction
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
-
Lipid Extraction (Modified Bligh-Dyer):
-
To a known amount of protein lysate (e.g., 100 µg), add a mixture of chloroform:methanol:water (2:1:0.8, v/v/v).
-
Vortex thoroughly and incubate on ice.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).
-
5.1.2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating sphingolipids based on acyl chain length.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A gradient from high aqueous to high organic content is typically used.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of this compound and other sphingoid bases.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Assay for Autophagy Induction by Western Blotting for LC3-II
This protocol describes the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagy.
5.2.1. Cell Treatment and Lysis
-
Cell Seeding and Treatment: Seed cells to the desired confluency. Treat cells with this compound or a vehicle control for the desired time. Include positive controls for autophagy induction (e.g., starvation, rapamycin) and negative controls. To measure autophagic flux, include a condition with an inhibitor of lysosomal degradation (e.g., bafilomycin A1 or chloroquine) for the last few hours of the treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration for equal loading.
5.2.2. Western Blotting
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a high-percentage (e.g., 15%) or gradient (e.g., 4-20%) polyacrylamide gel to resolve LC3-I and LC3-II.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/loading control ratio indicates an increase in autophagosomes.
Visualizations
Signaling and Metabolic Pathways
Caption: De novo sphingolipid biosynthesis pathway and induction of autophagy by this compound metabolites.
Experimental Workflows
Caption: Experimental workflow for LC-MS/MS-based quantification of this compound.
Caption: Experimental workflow for assessing autophagy via LC3-II Western Blotting.
Conclusion
This compound stands as a critical gatekeeper of the de novo sphingolipid synthesis pathway. While its role as a precursor is well-established, its intrinsic bioactivity and the cellular consequences of its accumulation are areas of growing interest. The ability of this compound and its immediate metabolites to induce autophagy and cytotoxicity in cancer cells highlights the therapeutic potential of targeting SPT and other enzymes that regulate its levels. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the complex biology of this compound and its implications in health and disease. Future investigations into the direct signaling mechanisms of this compound will be crucial for a complete understanding of its role as a bioactive lipid and for the development of novel therapeutic strategies.
References
- 1. Potential therapeutic targets for atherosclerosis in sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 9. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Intermediate: Early Studies on 3-Ketosphinganine and Ceramide Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biosynthesis of ceramides, central molecules in sphingolipid metabolism, begins with the formation of a transient yet pivotal intermediate: 3-ketosphinganine. Early investigations into this pathway laid the foundational knowledge for our current understanding of ceramide synthesis and its role in cellular processes. This technical guide delves into the seminal studies that first elucidated the role of this compound, providing a detailed look at the experimental methodologies, quantitative data, and the logical framework that established its place in the de novo ceramide synthesis pathway.
Core Concepts: The De Novo Pathway Unveiled
The de novo synthesis of ceramides is a multi-step enzymatic process localized to the endoplasmic reticulum. The pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step gives rise to this compound, the first committed molecule in the sphingolipid biosynthetic pathway. Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the action of this compound reductase (KDSR). Finally, sphinganine is acylated by a family of ceramide synthases (CerS) to form dihydroceramide, which is then desaturated to yield ceramide.
Quantitative Data from Early Investigations
The following tables summarize key quantitative data from early studies on the enzymes responsible for this compound synthesis and reduction. These values provided the first insights into the kinetics and regulation of the initial steps of ceramide biosynthesis.
Table 1: Kinetic Properties of Serine Palmitoyltransferase (SPT)
| Source Organism/Cell Line | Substrate | Km | Vmax | Reference |
| LM Cells (in vitro) | L-Serine | 0.27 mM | 13 pmol/min/106 cells | [1] |
| LM Cells (intact) | L-Serine | 0.23 mM | 14 pmol/min/106 cells | [1] |
| Rat Cerebellar Granule Cells | Palmitoyl-CoA | - | 54 pmol/min/mg DNA | [2] |
| Rat Cerebellar Granule Cells | Stearoyl-CoA | - | 15 pmol/min/mg DNA | [2] |
Table 2: Kinetic Properties of this compound Reductase (KDSR)
| Source Organism/Tissue | Substrate | Km | Cofactor | Reference |
| Rat Liver Microsomes | This compound | 5 µM | NADPH | [3] |
Experimental Protocols from Seminal Studies
The elucidation of the role of this compound in ceramide synthesis was dependent on the development of robust in vitro assays. The following sections detail the methodologies employed in these foundational studies.
Protocol 1: In Vitro Assay for Serine Palmitoyltransferase (SPT) Activity
This protocol is based on the method described by Merrill & Wang (1986) and Chigorno et al. (1997), which measures the incorporation of radiolabeled L-serine into this compound.[1][2]
1. Materials:
- Microsomal preparation from cells or tissues
- L-[3-14C]serine (or other suitable radiolabeled serine)
- Palmitoyl-CoA
- Pyridoxal 5'-phosphate (PLP)
- HEPES buffer (pH 7.4)
- Dithiothreitol (DTT)
- Bovine serum albumin (BSA), fatty acid-free
- Chloroform/Methanol (1:2, v/v)
- Thin-layer chromatography (TLC) plates (Silica Gel 60)
- TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v)
- Scintillation counter and scintillation fluid
- Chemically synthesized this compound standard
2. Procedure:
- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, DTT, BSA, and PLP.
- Enzyme Addition: Add the microsomal preparation (containing SPT) to the reaction mixture.
- Substrate Addition: Initiate the reaction by adding L-[3-14C]serine and palmitoyl-CoA.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
- Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol (1:2, v/v). Vortex thoroughly to extract the lipids.
- Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
- Sample Preparation for TLC: Collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and resuspend the lipid extract in a small volume of chloroform/methanol.
- Thin-Layer Chromatography: Spot the resuspended lipid extract onto a TLC plate alongside a this compound standard. Develop the plate in the appropriate solvent system.
- Visualization and Quantification: Visualize the this compound standard (e.g., with iodine vapor). Scrape the silica gel from the region corresponding to the this compound standard into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Calculation of Activity: Calculate the specific activity of SPT as picomoles of this compound formed per minute per milligram of protein (or DNA).
Protocol 2: In Vitro Assay for this compound Reductase (KDSR) Activity
This protocol is based on the spectrophotometric method described by Stoffel et al. (1968), which monitors the oxidation of NADPH.[3]
1. Materials:
- Microsomal preparation from tissues (e.g., rat liver)
- This compound (substrate)
- NADPH
- Phosphate buffer (pH 7.0)
- Spectrophotometer capable of measuring absorbance at 340 nm
2. Procedure:
- Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing phosphate buffer and NADPH.
- Enzyme Addition: Add the microsomal preparation (containing KDSR) to the cuvette and mix.
- Baseline Measurement: Measure the initial absorbance at 340 nm to establish a baseline.
- Substrate Addition: Initiate the reaction by adding this compound to the cuvette and immediately start monitoring the change in absorbance.
- Spectrophotometric Monitoring: Record the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the KDSR activity.
- Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm). Express the activity as nanomoles of NADPH oxidized per minute per milligram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of de novo ceramide synthesis and a typical experimental workflow for studying this pathway using radiolabeling.
Caption: De novo ceramide synthesis pathway.
Caption: Experimental workflow for radiolabeling studies.
Conclusion
The early studies on this compound were instrumental in defining the fundamental steps of de novo ceramide synthesis. Through the development of innovative radiolabeling and enzymatic assays, researchers were able to identify and characterize the key enzymes, Serine Palmitoyltransferase and this compound Reductase, and establish their sequential action in the formation of the sphingoid backbone. The quantitative data and detailed methodologies from this foundational work not only provided the initial framework for understanding sphingolipid metabolism but also paved the way for future research into the complex roles of ceramides in health and disease. This technical guide serves as a resource for contemporary researchers, offering a window into the pioneering experiments that launched the field of sphingolipid biology.
References
- 1. Metabolism of sphingosine bases. 8. Distribution, isolation and properties of D-3-oxosphinganine reductase. Stereospecificity of the NADPH-dependent reaction of 3-oxodihydrospingosine (2-amino-1-hydroxyoctadecane-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
Methodological & Application
Application Note: Quantification of 3-Ketosphinganine in Biological Samples by LC-MS/MS
Abstract
This application note describes a sensitive and specific method for the quantification of 3-ketosphinganine (3-KDS) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a critical intermediate in the de novo sphingolipid biosynthesis pathway, and its accurate measurement is essential for studying sphingolipid metabolism and its role in various physiological and pathological processes. The protocol outlined below provides a detailed procedure for sample preparation, LC-MS/MS analysis, and data processing.
Introduction
Sphingolipids are a class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules involved in cell growth, differentiation, and apoptosis.[1][2] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form this compound, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][3][4][5][6] This initial step is the rate-limiting step in sphingolipid biosynthesis.[1][7][8] this compound is then rapidly reduced to sphinganine.[1][3][4][9] Due to its transient nature and low abundance, the detection and quantification of this compound require a highly sensitive and specific analytical method like LC-MS/MS.[10][11] This application note provides a robust protocol for researchers, scientists, and drug development professionals to accurately measure this compound levels in various biological matrices.
Signaling Pathway
The de novo sphingolipid biosynthesis pathway is a fundamental cellular process. The diagram below illustrates the initial steps of this pathway, highlighting the formation of this compound.
Caption: De novo sphingolipid synthesis pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the quantification of this compound by LC-MS/MS.
Caption: LC-MS/MS workflow for this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (Avanti Polar Lipids or equivalent)
-
Internal Standard (IS): C17-sphinganine (d17:0-Sa) or other suitable analog[12]
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Formic Acid, Chloroform
-
Ammonium formate
-
Phosphate-buffered saline (PBS)
-
BCA Protein Assay Kit (or equivalent)
Sample Preparation
Cell Culture Samples:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine protein concentration using a BCA assay for normalization.
Tissue Samples:
-
Homogenize a known weight of tissue in ice-cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove debris.
-
Collect the supernatant for lipid extraction.
-
Determine protein concentration of the supernatant.
Lipid Extraction (Modified Bligh-Dyer Method): [13]
-
To 100 µL of sample homogenate, add the internal standard.
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18)[8]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 30% B
-
-
Injection Volume: 10 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[13]
-
Scan Type: Multiple Reaction Monitoring (MRM)[11]
-
MRM Transitions:
-
This compound: Precursor ion m/z 300.3 -> Product ion m/z 270.3[8]
-
Internal Standard (C17-sphinganine): Precursor ion m/z 288.3 -> Product ion m/z 270.3 (or other appropriate transition)
-
Quantitative Data
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~0.05 ng/mL | [13] |
| Linear Range | 0.5 - 1000 pmol | [12] |
| Linearity (R²) | > 0.99 | |
| Inter-day Precision (%RSD) | < 15% | |
| Intra-day Precision (%RSD) | < 10% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol can be readily implemented in research and drug development settings to investigate the role of sphingolipid metabolism in health and disease. The detailed experimental procedures and established quantitative parameters offer a solid foundation for accurate and reproducible measurements of this key metabolic intermediate.
References
- 1. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 5. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 6. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 7. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: Quantitative Analysis of 3-Ketosphinganine in Cell Lysates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphinganine (3-KDS), also known as 3-ketodihydrosphingosine, is the initial and rate-limiting product of the de novo sphingolipid biosynthesis pathway.[1] This pathway is crucial for the synthesis of a diverse array of bioactive lipids, including ceramides, sphingomyelins, and glycosphingolipids, which are integral components of cellular membranes and key signaling molecules involved in processes such as cell growth, differentiation, and apoptosis.[[“]][3] Given its position at the gateway of sphingolipid synthesis, the accurate quantification of this compound in cell lysates is critical for understanding the regulation of sphingolipid metabolism and its dysregulation in various diseases, including cancer and metabolic disorders.[3][4] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cultured cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sphingolipid Biosynthesis Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form this compound.[5] this compound is then rapidly reduced to sphinganine by the enzyme this compound reductase.[5] Sphinganine is subsequently acylated to form dihydroceramides, which are then desaturated to produce ceramides, the central hub of sphingolipid metabolism.
Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.
Experimental Workflow
The quantitative analysis of this compound from cell lysates involves several key steps, beginning with cell culture and harvesting, followed by lipid extraction, LC-MS/MS analysis, and finally, data processing and quantification.
References
- 1. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-HRMS based approach to identify novel sphingolipid biomarkers in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled 3-Ketosphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphinganine is the initial and rate-limiting product in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell structure and signaling.[1][2] The synthesis of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT), which mediates the condensation of L-serine and palmitoyl-CoA.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of this pathway crucial. Radiolabeled this compound is an invaluable tool for investigating the kinetics of its formation, its subsequent metabolism, and for screening potential inhibitors of SPT.
These application notes provide detailed protocols for two primary methods for synthesizing radiolabeled this compound: enzymatic synthesis and a proposed chemical synthesis route. The enzymatic method offers high specificity, while chemical synthesis can be advantageous for achieving higher specific activities and yields.
Signaling Pathway: De Novo Sphingolipid Biosynthesis
The synthesis of this compound is the first committed step in the de novo sphingolipid biosynthesis pathway, which occurs on the cytosolic face of the endoplasmic reticulum.[1][3]
References
- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 2. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Serine Palmitoyltransferase (SPT) Enzyme Activity Using 3-Ketosphinganine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4][5] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS), also known as 3-ketosphinganine.[3][6][7][8][9][10] The activity of SPT is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases, including hereditary sensory neuropathy type I, diabetes, cancer, and neurodegenerative disorders.[6][8][11][12][13] Therefore, the accurate measurement of SPT activity is essential for understanding the role of sphingolipids in health and disease and for the development of therapeutic agents targeting this pathway.[11][13]
These application notes provide detailed protocols for measuring SPT activity by quantifying its direct product, this compound. Both radioactive and non-radioactive methods are described, along with supporting data and visualizations to aid researchers in their studies.
I. Sphingolipid Biosynthesis Pathway
The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum. The pathway begins with the SPT-catalyzed formation of this compound, which is then rapidly reduced to dihydrosphingosine (sphinganine). Subsequent enzymatic reactions lead to the formation of ceramides, which serve as the backbone for more complex sphingolipids like sphingomyelin and glycosphingolipids.[3][9][12][14]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
- 5. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 8. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 12. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soar.suny.edu [soar.suny.edu]
Application Notes and Protocols for In Vitro 3-Ketosphinganine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro enzymatic synthesis of 3-ketosphinganine, the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. The synthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT), which facilitates the condensation of L-serine and palmitoyl-CoA.[1][2][3] The protocols provided are suitable for generating this compound for use as a standard, for further enzymatic studies, or for screening potential inhibitors of the sphingolipid pathway.
Core Concepts
The in vitro synthesis of this compound relies on the activity of serine palmitoyltransferase (SPT, EC 2.3.1.50), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][4] The reaction involves the decarboxylative condensation of L-serine and palmitoyl-CoA to form this compound, also known as 3-ketodihydrosphingosine.[1][2][5] This process is a critical regulatory point in the synthesis of all sphingolipids, making it a key target for research in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[1]
Data Presentation
The following table summarizes typical reaction conditions and component concentrations for in vitro this compound synthesis, compiled from various published protocols for SPT activity assays. These can be adapted for preparative synthesis.
| Component | Concentration Range | Typical Concentration | Reference |
| Buffer | HEPES | 50 mM | [1][4] |
| pH | 7.4 - 8.0 | 8.0 | [1][4] |
| L-Serine | 0.5 mM - 15.2 mM | 2 mM - 5 mM | [1][4][6] |
| Palmitoyl-CoA | 50 µM - 400 µM | 100 µM | [1][4][6] |
| Pyridoxal 5'-Phosphate (PLP) | 20 µM - 50 µM | 20 µM | [1][4][6] |
| Enzyme Source | Cell Lysate or Microsomes | 50 - 200 µg total protein | [1][4][6] |
| Dithiothreitol (DTT) | 1 mM - 25 mM | 5 mM | [4][6] |
| EDTA | 1 mM - 10 mM | 2 mM | [1][4] |
| Temperature | 30°C - 37°C | 37°C | [4][6] |
| Incubation Time | 5 min - 60 min | 60 min | [4][6] |
Experimental Protocols
Two primary methodologies for the in vitro synthesis and detection of this compound are presented: a radioactivity-based assay for high sensitivity and an HPLC-based method for non-radioactive quantification.
Protocol 1: Radioactivity-Based Synthesis and Detection
This protocol is adapted from established SPT activity assays and is highly sensitive. It is ideal for kinetic studies and for detecting low levels of synthesis.
Materials:
-
Enzyme source (e.g., HeLa cell total membranes or yeast microsomes)
-
HEPES buffer (0.5 M, pH 8.0)
-
EDTA (0.5 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Pyridoxal 5'-phosphate (PLP) (5 mM stock)
-
Palmitoyl-CoA (5 mM stock)
-
L-Serine (200 mM stock)
-
L-[U-¹⁴C]serine or [³H]-serine
-
Reaction tubes (2 mL polypropylene)
-
Alkaline methanol (for stopping the reaction)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Preparation of Reaction Mix: In a microcentrifuge tube, prepare the reaction buffer (final concentration: 50 mM HEPES pH 8.0, 1 mM EDTA, 5 mM DTT).
-
Enzyme Preparation: Add the enzyme source (e.g., 50-100 µg of total protein from cell lysate or membranes) to the reaction buffer.
-
Pre-incubation (Optional): For inhibitor studies, pre-incubate the enzyme mixture with the inhibitor (e.g., myriocin) on ice.
-
Initiation of Reaction: To initiate the synthesis, add the substrates and cofactor to the following final concentrations:
-
0.5 mM L-serine
-
A spike of radiolabeled L-serine (e.g., L-[U-¹⁴C]serine to a final activity of 50 µCi/ml)
-
50 µM palmitoyl-CoA
-
20 µM PLP
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding alkaline methanol.
-
Lipid Extraction: Perform a total lipid extraction using an appropriate method, such as a chloroform/methanol extraction.
-
Product Detection and Quantification:
-
Separate the extracted lipids using thin-layer chromatography (TLC).
-
Identify the radioactive this compound by comparing it to a chemically synthesized standard.
-
Quantify the product by scintillation counting of the corresponding spot on the TLC plate.[7]
-
Protocol 2: HPLC-Based Synthesis and Detection
This protocol offers a non-radioactive alternative with a lower detection limit and the ability to use an internal standard for improved accuracy.[1][8]
Materials:
-
All materials from Protocol 1, excluding the radiolabeled L-serine.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ESI-MS/MS).
-
Internal standard (e.g., C17-sphingosine).
-
Sodium borohydride (NaBH₄) (prepare fresh).
Procedure:
-
Reaction Setup: Follow steps 1-4 from Protocol 1, but use non-radiolabeled L-serine at a higher concentration (e.g., 5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reduction of this compound (Optional but Recommended):
-
The 3-keto group can be chemically unstable. For more robust quantification, it can be reduced to sphinganine.
-
Add freshly prepared NaBH₄ (5 mg/mL in water) to the reaction mixture and incubate.
-
-
Termination and Extraction: Stop the reaction and perform lipid extraction as described in Protocol 1. Add an internal standard (e.g., C17-sphingosine) before extraction to correct for variations.
-
HPLC Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for HPLC injection.
-
Analyze the sample using an HPLC system coupled with a mass spectrometer (HPLC-ESI-MS/MS) to quantify the synthesized this compound (or its reduced product, sphinganine).[6]
-
Visualizations
Sphingolipid De Novo Synthesis Pathway
The following diagram illustrates the initial steps of the de novo sphingolipid synthesis pathway, highlighting the formation of this compound.
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
Application of 3-Ketosphinganine in Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
3-Ketosphinganine is the initial product of the de novo sphingolipid biosynthesis pathway, formed by the condensation of serine and palmitoyl-CoA. Recent research has unveiled a significant role for this compound and its metabolites in the induction of autophagy, a cellular process of self-degradation that is critical in both health and disease. Exogenously supplied this compound, particularly its deuterated analog d2-3-ketosphinganine (d2KSa), is metabolized within cancer cells, leading to the accumulation of dihydrosphingolipids such as sphinganine, sphinganine-1-phosphate, and notably, dihydroceramides.[1][2][3] This accumulation of dihydroceramides is a key trigger for the induction of autophagy.[2][3]
The mechanism involves the subsequent inhibition of dihydroceramide desaturase 1 (Des1), the enzyme responsible for converting dihydroceramide to ceramide, by the elevated levels of dihydroceramide metabolites.[2][3] This inhibition further enhances the accumulation of dihydrosphingolipids, creating a positive feedback loop that robustly stimulates autophagy. This application note provides a summary of the quantitative data and detailed protocols for utilizing this compound and its analogs to study autophagy in a research setting.
Data Presentation
Table 1: Quantitative Data on the Induction of Autophagy by a d2-3-Ketosphinganine (d2KSa) in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Key Observations | Reference |
| HGC27 (gastric cancer) | d2KSa | 5 | 3 - 24 | Significant increase in sphinganine, dihydroceramide, and other dihydrosphingolipids. | [2] |
| T98G (glioblastoma) | d2KSa | 12 | 6 | Increased levels of the autophagy marker LC3-II. | [2] |
| U87MG (glioblastoma) | d2KSa | 20 | 6 | Increased levels of the autophagy marker LC3-II. | [2] |
Signaling Pathway
The treatment of cells with this compound or its analogs initiates a signaling cascade that culminates in the induction of autophagy. The workflow begins with the cellular uptake and metabolism of this compound into various dihydrosphingolipids.
Caption: Signaling pathway of this compound-induced autophagy.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing human cancer cell lines and treating them with a deuterated analog of this compound (d2KSa) to induce autophagy.
Materials:
-
Human gastric carcinoma (HGC27), human glioblastoma (T98G), and human glioblastoma (U87MG) cell lines.
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
d2-3-Ketosphinganine (d2KSa) stock solution (in ethanol).
-
6-well or 12-well cell culture plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare the desired concentrations of d2KSa in the complete culture medium. A final ethanol concentration should be kept below 0.5%.
-
Remove the existing medium from the cells and replace it with the medium containing d2KSa or a vehicle control (medium with the same concentration of ethanol).
-
Incubate the cells for the desired period (e.g., 6 hours).
Western Blot for LC3-II (Autophagy Marker)
This protocol describes the detection of the autophagy marker LC3-II by Western blot, a key method to quantify the induction of autophagy. An increase in the lipidated form of LC3 (LC3-II) is indicative of autophagosome formation.
References
Application Notes and Protocols for Fluorescent Labeling and Imaging of 3-Ketosphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphinganine is a critical intermediate in the de novo biosynthesis of sphingolipids, a diverse class of lipids with essential roles in cell structure, signaling, and pathogenesis. The transient nature and low abundance of this compound make its direct observation within the complex cellular milieu challenging. Fluorescent labeling of this compound offers a powerful approach to visualize its localization, trafficking, and metabolism in living cells, providing valuable insights into the regulation of sphingolipid pathways in health and disease. This document provides detailed protocols for the fluorescent labeling of this compound using bioorthogonal click chemistry, enabling its subsequent imaging by fluorescence microscopy.
The strategy involves the metabolic incorporation of a synthetic analog of a this compound precursor bearing a bioorthogonal handle (e.g., a terminal alkyne). This "clickable" analog is processed by the cell's metabolic machinery to generate an alkyne-modified this compound. Subsequent reaction with a fluorescently-labeled azide via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition enables the visualization of this compound in situ.
Signaling Pathway and Experimental Workflow
The de novo sphingolipid biosynthesis pathway commences with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form this compound. This intermediate is then rapidly reduced to sphinganine, which serves as the backbone for the synthesis of more complex sphingolipids like ceramides, sphingomyelins, and glycosphingolipids.
Caption: De novo sphingolipid biosynthesis pathway.
The experimental workflow for fluorescently labeling this compound involves the introduction of a clickable precursor, its metabolic conversion, and subsequent fluorescent tagging via a click reaction.
Caption: Experimental workflow for labeling this compound.
Protocols
Protocol 1: Synthesis of a Clickable this compound Precursor (Alkyne-Modified Palmitic Acid)
This protocol describes a general approach for the synthesis of an alkyne-modified palmitic acid, which can be cellularly converted to the corresponding acyl-CoA and subsequently incorporated into this compound.
Materials:
-
16-hydroxypalmitic acid
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 16-hydroxypalmitic acid in anhydrous DMF.
-
Add NaH portion-wise at 0°C under an inert atmosphere (e.g., argon).
-
Stir the mixture for 30 minutes at 0°C.
-
Add propargyl bromide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield 16-propargyloxy-palmitic acid.
Protocol 2: Metabolic Labeling of Cells with Alkyne-Modified Palmitic Acid
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Alkyne-modified palmitic acid (from Protocol 1)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the alkyne-modified palmitic acid complexed to BSA.
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Replace the culture medium with a fresh medium containing the alkyne-modified palmitic acid-BSA complex at a final concentration of 10-50 µM.
-
Incubate the cells for 4-24 hours at 37°C in a CO2 incubator to allow for metabolic incorporation.
-
After incubation, wash the cells three times with warm PBS to remove the excess labeling reagent.
Protocol 3: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Note: CuAAC is toxic to living cells and should be performed on fixed samples.
Materials:
-
Metabolically labeled cells (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click-iT® reaction cocktail (or individual components):
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
-
PBS
Procedure:
-
Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions or by combining the following in PBS:
-
Fluorescent azide (1-10 µM)
-
CuSO4 (1 mM)
-
Sodium ascorbate (10 mM, prepare fresh)
-
THPTA (5 mM, if used)
-
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 4: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Note: SPAAC is a copper-free click reaction suitable for live-cell imaging.
Materials:
-
Metabolically labeled cells (from Protocol 2)
-
Live-cell imaging medium
-
Strain-promoted alkyne-reactive fluorescent probe (e.g., a DBCO- or BCN-conjugated dye)
Procedure:
-
After metabolic labeling and washing, replace the medium with a fresh live-cell imaging medium.
-
Add the strain-promoted alkyne-reactive fluorescent probe to the medium at a final concentration of 1-10 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with the live-cell imaging medium to remove the unreacted probe.
-
Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.
Data Presentation
Table 1: Recommended Concentrations for Labeling Reagents
| Reagent | CuAAC Protocol | SPAAC Protocol |
| Clickable Precursor | 10 - 50 µM | 10 - 50 µM |
| Fluorescent Azide/Alkyne | 1 - 10 µM | 1 - 10 µM |
| Copper (II) Sulfate | 1 mM | N/A |
| Sodium Ascorbate | 10 mM | N/A |
Table 2: Selection of Commercially Available Fluorescent Probes for Click Chemistry
| Fluorescent Probe | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield |
| Alexa Fluor 488 Azide | Azide | 495 | 519 | 0.92 |
| Alexa Fluor 555 Azide | Azide | 555 | 565 | 0.10 |
| Alexa Fluor 647 Azide | Azide | 650 | 668 | 0.33 |
| Cyanine3 DBCO | DBCO (Alkyne) | 555 | 570 | 0.09 |
| Cyanine5 DBCO | DBCO (Alkyne) | 649 | 670 | 0.20 |
| TAMRA-PEG4-Azide | Azide | 546 | 579 | 0.40 |
| Sulfo-Cyanine7 Azide | Azide | 750 | 773 | 0.25 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize the concentration of the clickable precursor and incubation time. |
| Incomplete click reaction. | For CuAAC, ensure the sodium ascorbate solution is freshly prepared. Check the concentrations of all click reagents. Increase reaction time. For SPAAC, consider a more reactive cyclooctyne. | |
| Photobleaching of the fluorophore. | Minimize exposure of samples to light. Use an anti-fade mounting medium. | |
| High background fluorescence | Incomplete removal of unincorporated probe. | Increase the number and duration of wash steps after metabolic labeling and the click reaction. |
| Non-specific binding of the fluorophore. | Include a blocking step (e.g., with BSA) before adding the click reaction cocktail. | |
| Cell toxicity (for live-cell imaging) | High concentration of the labeling probe. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the clickable precursor and fluorescent probe. |
| Contaminants in the synthesized precursor. | Ensure high purity of the synthesized clickable precursor through proper purification methods. |
Application Notes and Protocols for 3-Ketosphinganine Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphinganine, also known as 3-ketodihydrosphingosine, is a critical intermediate in the de novo biosynthesis of sphingolipids. It is formed through the condensation of L-serine and palmitoyl-CoA in a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2] As a key metabolic precursor to sphinganine, dihydroceramides, and ultimately complex sphingolipids, high-purity this compound standards are essential for accurate quantification in metabolic studies, enzyme activity assays, and as starting material for the synthesis of other sphingolipid species. This document provides a detailed overview of the commercial sources for this compound standards, their reported purity, and recommended protocols for quality control analysis.
Commercial Sources and Purity of this compound Standards
Several reputable suppliers offer this compound standards. The purity of these standards is typically high, as confirmed by various analytical techniques. Below is a summary of commercially available this compound standards and their manufacturer-stated purities. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Form |
| Avanti Polar Lipids | 3-keto sphinganine (d18:0, HCl salt) | 860733 | >99%[3] | Solid |
| Cayman Chemical | 3-keto Sphinganine (d18:0) (hydrochloride) | 24380 | ≥98%[4] | Solid |
| Larodan | 3-keto Sphinganine (d18:0) (hydrochloride) | 56-1316 | >98%[5] | Solid |
Potential Impurities
During the synthesis of this compound, several impurities could potentially arise. These may include starting materials such as L-serine and palmitoyl-CoA, side-products from the condensation reaction, and stereoisomers. Chiral purity is a critical parameter, as biological systems are stereospecific.
Experimental Protocols for Quality Control
The following protocols outline recommended methods for the quality control of this compound standards to verify their identity, purity, and concentration.
Protocol 1: Purity Assessment and Identity Confirmation by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol describes the use of HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) for the determination of the purity and confirmation of the molecular weight of this compound.
1. Materials and Reagents:
-
This compound standard
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
HPLC or UHPLC system coupled to a mass spectrometer with an ESI source
2. Sample Preparation:
-
Accurately weigh a small amount of the this compound standard (e.g., 1 mg).
-
Dissolve the standard in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
5. Data Analysis:
-
Confirm the identity of this compound by extracting the ion chromatogram for its expected protonated molecular ion [M+H]⁺ (C₁₈H₃₇NO₂; expected m/z ≈ 300.29).
-
Assess the purity by integrating the peak area of this compound and any detected impurities in the total ion chromatogram (TIC) or UV chromatogram (if a UV detector is used). Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and purity assessment of chemical standards.
1. Materials and Reagents:
-
This compound standard (typically >1 mg)
-
Deuterated solvent (e.g., Methanol-d₄, Chloroform-d)
-
NMR tubes
2. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound standard in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient for obtaining a good signal-to-noise ratio (e.g., 5-10 mg/mL).
3. NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton environment and assess for the presence of impurities.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): For unambiguous assignment of proton and carbon signals.
-
4. Data Analysis:
-
Compare the acquired spectra with known spectra of this compound or with predicted chemical shifts.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which should be consistent with the structure of this compound.
-
The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity of the this compound standard.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 5. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-Ketosphinganine stability and proper storage conditions
Welcome to the technical support center for 3-Ketosphinganine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2][3] Some suppliers suggest storage in a freezer for up to one year.[4][5]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is soluble in organic solvents such as chloroform, ethanol, and methanol.[2][3] It is also soluble in Dimethyl Sulfoxide (DMSO).[6] When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[3] For certain applications, if the compound has low water solubility, various formulations involving DMSO, Tween 80, PEG300, and saline can be considered for in vivo experiments.[7]
Q3: What is the stability of this compound in solution?
Q4: Is this compound cytotoxic?
A4: Yes, exogenous this compound has been shown to be cytotoxic to various cancer cell lines, including human gastric carcinoma (HGC27), malignant glioma (U87MG), and glioblastoma (T98G) cells.[8] The accumulation of its metabolic precursors can also have toxic consequences for cells.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in cell culture experiments. | 1. Incorrect concentration of this compound. 2. High sensitivity of the cell line to this compound.[8] 3. Instability of the compound in the culture medium. | 1. Verify the concentration of your stock solution and final working concentration. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 3. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of this compound due to improper storage. 2. Variability in cell culture conditions. 3. Issues with the solvent or vehicle control. | 1. Ensure this compound is stored as a solid at -20°C and protected from light.[1][2][3] Prepare fresh stock solutions regularly. 2. Maintain consistent cell passage numbers, seeding densities, and incubation times. 3. Ensure the solvent concentration in the final culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% for DMSO). |
| Precipitation of this compound in culture medium. | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components of the culture medium. | 1. Ensure the final solvent concentration is sufficient to maintain solubility. Consider using a different solvent if issues persist. 2. When diluting the stock solution into the medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion. |
Experimental Protocols & Data
Solubility and Stability of this compound
| Parameter | Details | Reference |
| Physical Form | Solid | [1][2][3] |
| Recommended Storage | -20°C | [1][2][3] |
| Long-term Stability (Solid) | ≥ 4 years at -20°C | [1][2][3] |
| Solubility | Chloroform, Ethanol, Methanol, DMSO | [2][3][6] |
Protocol: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.[10]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
3. MTT Assay:
-
At the end of the treatment, add MTT solution to each well and incubate for 3 hours.
-
Aspirate the supernatant.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
De Novo Sphingolipid Biosynthesis Pathway
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form this compound.[10][11] This intermediate is then reduced to sphinganine, which is subsequently acylated to form dihydroceramide.[10][11] Dihydroceramide is a precursor to more complex sphingolipids.
Caption: De novo sphingolipid biosynthesis pathway.
Experimental Workflow: Cell Viability Assay
This diagram outlines the key steps for assessing the impact of this compound on cell viability.
Caption: Workflow for a this compound cytotoxicity assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. (2S)-3-Keto sphinganine (d8:0) (hydrochloride) | Others 16 | 1314998-90-7 | Invivochem [invivochem.com]
- 8. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 11. Human genetic defects of sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 3-Ketosphinganine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 3-Ketosphinganine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as L-serine derivatives and palmitoyl-CoA analogs.
-
Side-Products from the Condensation Reaction: These can include various byproducts from unintended reaction pathways.
-
N-acylated this compound: If the amino group of this compound is not properly protected, it can be acylated, leading to this common impurity.[1]
-
Stereoisomers: The synthesis may result in diastereomers if the stereochemistry at the C-2 and C-3 positions is not well-controlled.[2]
Q2: What are the initial steps to take when purifying crude synthetic this compound?
A2: Before proceeding with purification, it is crucial to:
-
Characterize the Crude Product: Use analytical techniques like TLC, LC-MS, and NMR to get a preliminary idea of the purity and the major impurities present.
-
Assess Solubility: Determine the solubility of your crude product in various solvents to choose an appropriate system for chromatography or recrystallization. This compound hydrochloride is soluble in chloroform, ethanol, and methanol.[3]
-
Consider Stability: 3-keto-sphingolipids are generally stable under alkaline conditions but can be labile in acidic environments.[1][4] This is a critical consideration when choosing mobile phases for chromatography.
Q3: Which chromatographic method is most suitable for purifying this compound?
A3: Both flash column chromatography and preparative high-performance liquid chromatography (HPLC) can be effective.
-
Flash Column Chromatography is a good initial purification step for removing major impurities from larger-scale syntheses.
-
Preparative HPLC offers higher resolution and is ideal for final polishing to achieve high purity, especially for separating closely related impurities like stereoisomers.
Q4: Can recrystallization be used to purify this compound?
A4: Recrystallization can be a viable and cost-effective method for purifying this compound, particularly if the crude product has a relatively high purity (generally >80%).[4] The success of recrystallization is highly dependent on finding a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For long-chain amino compounds, aqueous solutions of organic carboxylic acids have been used for recrystallization.[1]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate solvent system (polarity is too high or too low).- Co-elution of impurities with similar polarity. | - Optimize the Solvent System: Use TLC to screen different solvent mixtures. A common system for similar compounds is petroleum ether and ethyl acetate.[5] Gradually increase the polarity to find the optimal separation.- Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica. |
| Low Yield of Purified this compound | - The compound is sticking to the column.- The compound is degrading on the column.- Fractions were not collected properly. | - Modify the Mobile Phase: Add a small amount of a more polar solvent (like methanol) or a base (like triethylamine, if compatible) to the eluent to reduce tailing and improve recovery.- Check for Degradation: Given the lability in acidic conditions, ensure the silica gel is not acidic. You can use neutralized silica gel.- Monitor Fractions Carefully: Use TLC or a UV detector to monitor the elution and ensure all product-containing fractions are collected. |
| Tailing of the this compound Peak | - Interaction of the free amino group with acidic sites on the silica gel.- Column overload. | - Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase to suppress the interaction with silica.- Reduce Sample Load: Ensure the amount of crude material loaded is not more than 1-5% of the total column weight. |
Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Split Peaks | - Column overload.- Inappropriate injection solvent.- Secondary interactions with the stationary phase. | - Optimize Loading: Perform a loading study on an analytical column to determine the maximum injection volume before resolution is lost.[6]- Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.- Use an Appropriate Mobile Phase Modifier: For basic compounds like this compound, using a buffer or an ion-pairing agent can improve peak shape. |
| Co-elution with a stubborn impurity | - Insufficient resolution between the product and the impurity. | - Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation.- Adjust the pH of the Mobile Phase: A small change in pH (while staying in the stable range for the compound and column) can significantly impact the retention of ionizable compounds.- Try a Different Column Chemistry: If a C18 column is not providing the desired separation, consider a phenyl-hexyl or a polar-embedded phase column. |
| No or Low Recovery of this compound | - The compound is irreversibly adsorbed to the column.- Precipitation of the compound on the column. | - Check Solubility in the Mobile Phase: Ensure your compound is soluble in the entire gradient range.- Passivate the System: If working with a new column or system, injecting a standard of a similar compound can help passivate active sites.- Flush the Column with a Strong Solvent: After the run, flush the column with a strong solvent to elute any strongly retained compounds. |
Quantitative Data Summary
The following table summarizes representative data for the purification of a this compound analog. Note that yields and purity are highly dependent on the specific synthetic route and the purification method employed.
| Purification Method | Starting Material | Solvent System / Mobile Phase | Yield | Purity | Reference |
| Flash Column Chromatography followed by deprotection | Protected d-3-keto-sphinganine | Petroleum ether / Ethyl acetate | 63% (over 2 steps) | Not explicitly stated | [7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of Protected this compound-d2
This protocol is adapted from the synthesis of a deuterated analog of this compound.[7]
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with the initial eluent.
-
Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to obtain a dry powder.
-
Loading: The dry, adsorbed sample is carefully added to the top of the prepared column.
-
Elution: The separation is performed using a gradient of petroleum ether and ethyl acetate as the mobile phase. The polarity is gradually increased to elute the compounds based on their affinity for the stationary phase.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Visualizations
References
- 1. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. agilent.com [agilent.com]
- 7. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
Technical Support Center: 3-Ketosphinganine Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ketosphinganine mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in this compound mass spectrometry?
A1: The most frequently encountered artifacts in this compound mass spectrometry include in-source fragments, adduct ions, and chemical noise from contaminants. These can interfere with accurate quantification and identification.
Q2: What is in-source fragmentation and how does it affect my this compound analysis?
A2: In-source fragmentation is the breakdown of an analyte within the ionization source of the mass spectrometer before mass analysis. For this compound, this can lead to an underestimation of the molecular ion and the appearance of fragment ions that may be misinterpreted as other compounds. This phenomenon is also commonly observed with structurally similar molecules like ceramides.[1]
Q3: I am observing unexpected peaks in my mass spectrum. What could be their origin?
A3: Unexpected peaks can arise from several sources:
-
Adduct formation: this compound can form adducts with cations present in the mobile phase or from glassware, such as sodium ([M+Na]+) and ammonium ([M+NH4]+).[2]
-
Contaminants: Common laboratory contaminants like plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers from solvents or vials can appear as ghost peaks.
-
Sample degradation: this compound is a ketone and can be susceptible to degradation depending on sample handling and storage conditions.
-
Co-elution of isobaric species: Molecules with the same nominal mass as this compound or its fragments can co-elute, leading to overlapping peaks.
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound Molecular Ion
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | Decrease the cone voltage or capillary temperature in the ion source to reduce the energy imparted to the molecules. This minimizes fragmentation and enhances the molecular ion peak. |
| Poor Ionization Efficiency | Optimize the mobile phase composition. The addition of a small amount of formic acid or ammonium formate can improve protonation and signal intensity in positive ion mode. |
| Sample Degradation | Ensure proper sample storage at -80°C and minimize freeze-thaw cycles. Prepare samples fresh whenever possible. |
Issue 2: Presence of Abundant Adduct Ions
| Possible Cause | Troubleshooting Step |
| High Concentration of Salts | Use high-purity LC-MS grade solvents and additives. If possible, desalt the sample using an appropriate solid-phase extraction (SPE) protocol. |
| Contaminated Glassware | Use new or thoroughly cleaned glassware. Rinsing with a high-purity solvent before use can help remove residual salts. |
| Mobile Phase Additives | If using sodium-containing buffers is unavoidable, be aware of the expected [M+Na]+ adduct and account for it during data analysis. Consider switching to ammonium-based additives if compatible with your chromatography. |
Issue 3: Observation of Unidentified Peaks (Ghost Peaks)
| Possible Cause | Troubleshooting Step |
| System Contamination | Run blank injections with your mobile phase to identify if the contamination is from the LC-MS system. If ghost peaks are present in the blank, clean the injector, tubing, and ion source. |
| Contaminated Solvents or Vials | Use fresh, high-purity solvents and certified low-bleed vials. |
| Carryover from Previous Injections | Implement a rigorous needle and column wash protocol between sample injections. |
Quantitative Data Summary
The following table summarizes the common ions observed for this compound (Molecular Weight: 301.48 g/mol ) in positive ion mode ESI-MS.
| Ion Type | m/z | Common Cause |
| Protonated Molecule | 302.2 | [M+H]+ |
| In-source Fragment | 284.2 | [M+H - H₂O]+ (Loss of water) |
| Sodium Adduct | 324.2 | [M+Na]+ |
| Ammonium Adduct | 319.2 | [M+NH₄]+ |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Yeast Cells
This protocol is adapted from a method for quantifying 3-ketodihydrosphingosine in yeast.[3]
-
Cell Harvesting: Harvest yeast cells by centrifugation.
-
Lipid Extraction:
-
Resuspend the cell pellet in a suitable extraction solvent (e.g., a mixture of ethanol, water, diethyl ether, pyridine, and ammonium hydroxide).
-
Perform cell lysis by sonication or bead beating.
-
Incubate at 60°C for 15 minutes.
-
Centrifuge to pellet cell debris.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add chloroform and water to induce phase separation.
-
Vortex and centrifuge.
-
-
Sample Concentration:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol is based on established methods for sphingolipid analysis.[4][5]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: 302.2 → 284.2 (Protonated molecule → Loss of water)
-
Qualifier: 302.2 → [other characteristic fragment]
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V (Optimize to minimize in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Visualizations
Caption: A logical workflow for troubleshooting common artifacts in this compound mass spectrometry.
Caption: The central role of this compound in the de novo sphingolipid synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 5. lipidmaps.org [lipidmaps.org]
Technical Support Center: Optimizing Enzymatic 3-Ketosphinganine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of enzymatic 3-ketosphinganine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for this compound synthesis?
A1: this compound (also known as 3-ketodihydrosphingosine or 3KDS) is synthesized through the condensation of L-serine and palmitoyl-CoA. This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2] This is the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[2][3]
Q2: What are the key components of the reaction mixture?
A2: The essential components for an in vitro this compound synthesis reaction are:
-
Serine Palmitoyltransferase (SPT) enzyme: The catalyst for the reaction. This can be in the form of a purified enzyme, cell lysate, or microsomes.[3]
-
L-serine: One of the primary substrates.[1]
-
Palmitoyl-CoA: The second primary substrate.[1]
-
Pyridoxal 5'-phosphate (PLP): An essential cofactor for SPT activity.[1]
-
Buffer: To maintain an optimal pH for the reaction, typically around pH 8.0.[3]
Q3: What are common methods to measure this compound production?
A3: SPT activity and this compound yield can be measured using several methods:
-
Radioactive Assays: These traditionally involve using radiolabeled L-serine (e.g., [³H]L-serine) and measuring its incorporation into the lipid fraction containing this compound.[2][4]
-
HPLC-based Methods: Non-radioactive methods using High-Performance Liquid Chromatography (HPLC) offer high sensitivity and reproducibility.[3][5] These methods may involve derivatization of the product for fluorimetric detection or direct quantification using mass spectrometry (LC-MS/MS).[6][7]
Q4: What are known inhibitors of Serine Palmitoyltransferase (SPT)?
A4: Several compounds are known to inhibit SPT activity, which can be useful as experimental controls or for studying the sphingolipid pathway. These include myriocin, L-cycloserine, and beta-chloro-L-alanine.[8][9] Myriocin is a potent and specific inhibitor of SPT.[10]
Q5: Is this compound a stable molecule?
A5: this compound is a metabolic intermediate that is subsequently reduced to sphinganine by this compound reductase in vivo.[11][12][13] This inherent instability means that during in vitro synthesis, the product can be susceptible to degradation. Proper storage at -20°C is recommended for the purified product.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Yield of this compound | Inactive Enzyme | - Ensure proper storage and handling of the SPT enzyme preparation. - Perform a protein concentration assay to confirm the amount of enzyme added. - If using a cell lysate, prepare fresh lysate and consider using protease inhibitors. |
| Missing or Degraded Cofactor (PLP) | - Add fresh PLP to the reaction mixture. PLP is light-sensitive, so store it protected from light. | |
| Incorrect pH of the Reaction Buffer | - Prepare fresh buffer and verify the pH is optimal for SPT activity (around pH 8.0).[3] | |
| Degraded Substrates (L-serine or Palmitoyl-CoA) | - Use fresh, high-quality L-serine and palmitoyl-CoA. Palmitoyl-CoA can be unstable; store it properly and avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors | - Ensure that no known SPT inhibitors (e.g., myriocin) are present in your reagents.[8] | |
| Yield is Lower Than Expected | Suboptimal Substrate Concentrations | - Titrate the concentrations of L-serine and palmitoyl-CoA to determine the optimal ratio. Note that high concentrations of palmitoyl-CoA can cause substrate inhibition.[3] |
| Suboptimal Temperature or Incubation Time | - Optimize the reaction temperature (typically 37°C) and perform a time-course experiment to find the optimal incubation period.[4] | |
| Product Degradation | - Minimize the reaction time once optimal yield is reached. - Consider methods for in-situ product stabilization or immediate purification after the reaction. | |
| Presence of Acyl-CoA Thioesterases | - If using cell lysates, these enzymes can degrade palmitoyl-CoA. An improved protocol suggests the addition of 0.1% SML to reduce this activity and increase SPT activity.[3] | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation | - Prepare master mixes for your reaction components to ensure consistency across replicates and experiments. |
| Inaccurate Pipetting | - Calibrate your pipettes and use proper pipetting techniques, especially for viscous solutions like enzyme preparations. | |
| Instability of Palmitoyl-CoA with DTT | - While DTT can protect the enzyme's cysteine residues, it may also reduce the thioester bond in palmitoyl-CoA. Evaluate the necessity and concentration of DTT in your reaction.[3] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for In Vitro SPT Assay
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 | Use a suitable buffer such as HEPES.[3] |
| Temperature | 37°C | [4] |
| Incubation Time | 60 minutes | Linearity of the reaction should be established for your specific enzyme preparation.[3] |
| L-serine Concentration | 0.5 mM - 5 mM | The Km for L-serine can range from 0.1 to 1.8 mM.[3] |
| Palmitoyl-CoA Concentration | 50 µM - 100 µM | Higher concentrations (>0.1 mM) may lead to substrate inhibition.[3] |
| Pyridoxal 5'-phosphate (PLP) | 20 µM - 50 µM | [2][4] |
| DTT | 1 mM - 25 mM | May be included to protect the enzyme, but its effect on palmitoyl-CoA stability should be considered.[3][4] |
Experimental Protocols
Protocol 1: In Vitro SPT Activity Assay using Cell Lysate
This protocol is adapted from an improved method for determining SPT activity.[3]
1. Preparation of Reagents:
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML.
-
Substrate Stock Solutions: 200 mM L-serine, 5 mM palmitoyl-CoA, 5 mM pyridoxal 5'-phosphate.
2. Preparation of Total Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors).
-
Homogenize the cells on ice.
-
Centrifuge to pellet debris and collect the supernatant (total cell lysate).
-
Determine the protein concentration of the lysate.
3. SPT Activity Assay:
-
In a 2 ml reaction tube, combine the following:
-
100 µg of total cell lysate protein.
-
Reaction buffer to a final volume of 200 µl.
-
Substrates to achieve desired final concentrations (e.g., 2 mM L-serine, 50 µM palmitoyl-CoA, 50 µM PLP).
-
-
Incubate at 37°C for 60 minutes.
4. Lipid Extraction and Product Detection:
-
Stop the reaction by adding 400 µl of alkaline methanol.
-
Extract lipids using an appropriate method (e.g., Bligh-Dyer extraction).
-
Analyze the extracted lipids by HPLC with fluorescence detection or LC-MS/MS to quantify this compound.
Protocol 2: HPLC-based Detection of this compound
This protocol provides a general guideline for HPLC analysis.
1. Sample Preparation:
-
Following the enzymatic reaction and lipid extraction, the lipid extract is dried down and reconstituted in a suitable solvent for HPLC injection.
2. Derivatization (for fluorescence detection):
-
The extracted lipids can be derivatized with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection.
3. HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/methanol) in water is used for separation.
-
Detection: Fluorescence detector (with appropriate excitation and emission wavelengths for the chosen derivatizing agent) or a mass spectrometer.
4. Quantification:
-
A standard curve is generated using known concentrations of a this compound standard to quantify the amount of product in the experimental samples.
Visualizations
Caption: Enzymatic synthesis of this compound by SPT.
Caption: General workflow for optimizing this compound synthesis.
References
- 1. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Reactions of serine palmitoyltransferase with serine and molecular mechanisms of the actions of serine derivatives as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 12. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Low Signal of 3-Ketosphinganine in Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal intensity of 3-Ketosphinganine in lipidomics experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for this compound consistently low in my lipidomics analysis?
A1: The low signal of this compound is primarily due to two factors:
-
Low Endogenous Abundance: this compound is a transient metabolic intermediate in the de novo sphingolipid synthesis pathway.[1][2][3][4][5] It is rapidly converted to sphinganine by the enzyme this compound reductase.[1][2][3][4][5] This rapid turnover results in very low steady-state concentrations in most biological systems.
-
Inherent Instability: The keto group at the C3 position makes this compound chemically less stable than other sphingoid bases, potentially leading to degradation during sample preparation and analysis.
Q2: What are the expected concentrations of this compound in biological samples?
A2: The endogenous levels of this compound are often below the limit of detection of standard lipidomics methods. However, its levels can increase under certain conditions, such as viral infections. For example, in Vero E6 cells infected with SARS-CoV-2, a significant elevation in this compound has been observed.[6] The activity of serine palmitoyltransferase (SPT), the enzyme that produces this compound, can also provide an indirect measure of its production rate.
| Biological Sample | Condition | This compound Level/SPT Activity | Reference |
| Rat Cerebellar Granule Cells | In culture (Day 8) | SPT Activity: 54 pmol/mg cell DNA/min | [7] |
| Rat Cerebellar Granule Cells | In culture (Day 22) | SPT Activity: 39 pmol/mg cell DNA/min | [7] |
| Vero E6 Cells | SARS-CoV-2 Infected (3 hpi) | Significant elevation compared to control | [6] |
| K18-hACE2 Transgenic Mice Serum | SARS-CoV-2 Infected (Day 5) | Significant elevation compared to control | [6] |
Q3: Can chemical derivatization improve the signal of this compound?
A3: Yes, chemical derivatization is a highly effective strategy to enhance the signal intensity of this compound. Derivatization can improve ionization efficiency and chromatographic behavior. A recommended method is derivatization with Girard's Reagent T (GirT), which reacts with the ketone group of this compound to introduce a permanently charged quaternary ammonium group.[8][9] This "charge-tagging" significantly enhances the signal in positive-ion mode electrospray ionization (ESI) mass spectrometry.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low this compound signals, from sample preparation to LC-MS/MS analysis.
Experimental Workflow for Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elevation in sphingolipid upon SARS-CoV-2 infection: possible implications for COVID-19 pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-Ketosphinganine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Ketosphinganine during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound (3-KDS), also known as 3-dehydrosphinganine, is a key intermediate in the de novo biosynthesis of sphingolipids.[1] As a metabolic intermediate, its cellular levels are typically low, and it can be rapidly converted to sphinganine by the enzyme this compound reductase. This enzymatic activity is a primary cause of 3-KDS degradation during sample processing. Furthermore, its chemical structure, containing a β-keto-amine functional group, may be susceptible to degradation under suboptimal extraction conditions.
Q2: What are the main causes of this compound degradation during extraction?
The primary causes of this compound loss during extraction are:
-
Enzymatic Degradation: The most significant factor is the activity of this compound reductase, which reduces 3-KDS to sphinganine.[2] This enzyme can remain active after cell lysis if not properly quenched.
-
Chemical Instability: Although less documented for 3-KDS specifically, molecules with β-keto-amine moieties can be sensitive to pH extremes and high temperatures, potentially leading to hydrolysis or other degradation reactions.
-
Oxidation: While not a primary concern for the saturated sphinganine backbone, prolonged exposure to air, especially at elevated temperatures, can pose a risk to lipids in general.
Q3: What is the recommended method for quenching enzymatic activity before extraction?
Rapid inactivation of enzymes is critical. The most effective method is to flash-freeze the biological sample (cells or tissues) in liquid nitrogen immediately after collection. Samples should be stored at -80°C until extraction. All subsequent homogenization and extraction steps should be performed on ice with pre-chilled solvents to minimize enzymatic activity.
Q4: Which extraction solvents are recommended for this compound?
The most widely used and effective methods for extracting sphingolipids, including this compound, are based on the principles developed by Folch and Bligh & Dyer. These methods utilize a biphasic solvent system of chloroform and methanol. A common starting ratio is a mixture of chloroform:methanol (2:1, v/v). The addition of water or an acidic solution facilitates phase separation, with the lipids partitioning into the lower organic phase.
Q5: Should I be concerned about the pH of my extraction solvents?
While specific studies on the pH stability of this compound are limited, it is generally advisable to maintain a neutral to slightly acidic pH during extraction to preserve the integrity of most lipids. Strong acidic or alkaline conditions can lead to the hydrolysis of ester linkages in other lipids and may potentially affect the stability of the β-keto-amine group in this compound. The use of a neutral buffer or the inclusion of a small amount of a weak acid in the aqueous phase of the extraction is a common practice.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Enzymatic degradation: this compound reductase activity was not sufficiently quenched. | Immediate Freezing: Flash-freeze samples in liquid nitrogen immediately after harvesting. Cold Processing: Perform all homogenization and extraction steps on ice using pre-chilled solvents and tubes. |
| Inefficient Extraction: The chosen solvent system or protocol is not optimal for your sample type. | Solvent System Optimization: For most animal tissues and cells, a chloroform:methanol (2:1, v/v) extraction is effective. For plant tissues, an isopropanol-based extraction may be more suitable. Thorough Homogenization: Ensure complete disruption of the sample to allow for efficient solvent penetration. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between sample collection and freezing. | Standardize Workflow: Ensure all samples are processed with identical timing and temperature conditions from collection to storage. |
| Incomplete phase separation: Leading to inconsistent recovery of the lipid-containing organic phase. | Centrifugation: Ensure adequate centrifugation speed and time to achieve a clear separation of the aqueous and organic phases. Careful Aspiration: Carefully remove the upper aqueous layer and the protein interface without disturbing the lower organic phase. | |
| Presence of interfering peaks during analysis (e.g., LC-MS) | Contamination from other lipids or cellular components. | Alkaline Methanolysis: To remove glycerolipids, which can interfere with analysis, a mild alkaline methanolysis step can be incorporated after the initial extraction.[3] This involves incubation with a mild base (e.g., KOH in methanol) followed by neutralization. |
| Contamination from plasticware. | Use of Glassware: Whenever possible, use glass tubes and vials, as plasticizers can leach from plastic and interfere with mass spectrometry analysis. |
Experimental Protocols
Protocol 1: Standard Extraction of this compound from Cultured Cells
This protocol is a modification of the widely used Bligh & Dyer method, optimized for the extraction of sphingolipids from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, pre-chilled to -20°C
-
Chloroform, HPLC grade, pre-chilled to -20°C
-
Deionized water, ice-cold
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge capable of 4°C operation
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Cell Harvesting and Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and keep the cell pellet on ice.
-
-
Lipid Extraction:
-
To the cell pellet, add 1 mL of a pre-chilled chloroform:methanol mixture (1:2, v/v).
-
Vortex vigorously for 1 minute to lyse the cells and resuspend the pellet.
-
Incubate on ice for 15 minutes.
-
Add 0.5 mL of pre-chilled chloroform and vortex for 30 seconds.
-
Add 0.5 mL of ice-cold deionized water and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Extract:
-
Carefully aspirate the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.
-
Avoid disturbing the upper aqueous phase and the protein interface.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).
-
Store the extract at -80°C until analysis.
-
Protocol 2: Extraction of this compound from Animal Tissue
This protocol is adapted from the Folch method for the extraction of lipids from solid tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Chloroform:Methanol (2:1, v/v), pre-chilled to -20°C
-
0.9% NaCl solution, ice-cold
-
Glass homogenizer
-
Centrifuge capable of 4°C operation
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Tissue Preparation:
-
Immediately after dissection, flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen tissue powder (typically 10-50 mg).
-
-
Homogenization and Extraction:
-
Transfer the frozen tissue powder to a glass homogenizer.
-
Add 2 mL of pre-chilled chloroform:methanol (2:1, v/v) per 100 mg of tissue.
-
Homogenize thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Incubate at room temperature for 20 minutes with occasional vortexing.
-
-
Phase Separation:
-
Add 0.4 mL of ice-cold 0.9% NaCl solution per 2 mL of extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection and Washing:
-
Carefully collect the lower organic phase.
-
To improve recovery, the upper phase can be re-extracted with a small volume of the chloroform:methanol mixture.
-
The combined organic phases can be washed with a small volume of a pre-chilled mixture of methanol:0.9% NaCl (1:1, v/v) to remove non-lipid contaminants.
-
-
Drying and Storage:
-
Dry the final organic phase under a gentle stream of nitrogen.
-
Resuspend and store as described in Protocol 1.
-
Visualizations
Caption: De novo sphingolipid biosynthesis pathway highlighting the position of this compound.
Caption: General workflow for the extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing 3-Ketosphinganine Cytotoxicity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with 3-Ketosphinganine in cell culture experiments, with a specific focus on understanding and managing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
A1: this compound, also known as 3-ketodihydrosphingosine (KDS), is the first committed intermediate in the de novo sphingolipid biosynthesis pathway.[1][2] This pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] While essential for synthesizing complex sphingolipids, the accumulation of bioactive intermediates like this compound, sphinganine, and ceramides can be toxic, leading to cell death.[5] Under normal conditions, this compound is rapidly converted to sphinganine by the enzyme 3-Ketodihydrosphingosine reductase (KDSR), keeping its intracellular levels low.[6][7] Cytotoxicity arises when this metabolic balance is disrupted, leading to an accumulation of this compound.[5][8]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism of cytotoxicity is the accumulation of this compound, which induces significant endoplasmic reticulum (ER) stress and triggers the Unfolded Protein Response (UPR).[6][9] In cancer cells, which often have upregulated SPT activity, targeting the downstream enzyme KDSR causes a toxic buildup of this compound, leading to ER dysfunction, loss of proteostasis, and ultimately, apoptosis (programmed cell death) and/or autophagy.[6][8][10]
Q3: What are typical working concentrations for this compound in cell culture?
A3: The cytotoxic concentration of this compound is highly dependent on the cell line and its specific metabolic profile (e.g., the expression levels of SPT and KDSR). It is crucial to perform a dose-response experiment for each new cell line. For example, in HGC27 human gastric carcinoma cells, the concentration causing 50% cell death (CC50) after 24 hours was found to be 19.7 ± 3.3 µM, while the CC25 was 12.6 ± 6.4 µM.[11]
Q4: How do cells normally process or detoxify this compound?
A4: Cells detoxify this compound by metabolizing it further down the sphingolipid synthesis pathway. The enzyme 3-Ketodihydrosphingosine reductase (KDSR) catalyzes the reduction of this compound to sphinganine (dihydrosphingosine).[7][12] Sphinganine is then acylated by ceramide synthases (CerS) to form dihydroceramide, a precursor to more complex sphingolipids.[3][13] This rapid conversion by KDSR is a critical detoxification step that prevents the toxic accumulation of this compound.[8]
Q5: Are certain cell types more sensitive to this compound?
A5: Yes, sensitivity can vary significantly. Cancer cells, for instance, may exhibit increased reliance on de novo sphingolipid biosynthesis and have higher SPT activity.[8] This makes them particularly vulnerable to disruptions in the pathway. The level of KDSR expression is a key determinant of sensitivity; cells with low KDSR activity are unable to efficiently clear this compound, leading to its toxic accumulation and subsequent cell death.[6][8][14]
Troubleshooting Guide
Problem 1: I am observing excessive and rapid cell death, even at low concentrations of this compound.
-
Possible Cause: Your cell line may have a high rate of de novo sphingolipid synthesis (high SPT expression) combined with low expression or activity of the detoxifying enzyme KDSR. This combination leads to a rapid and toxic accumulation of this compound.[6][8]
-
Suggested Solution:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 50 µM) and multiple time points (e.g., 6, 12, 24, 48 hours) to determine the precise CC50 for your specific cell line.
-
Characterize Your Cell Line: If possible, use Western blot or qPCR to assess the relative expression levels of SPT (specifically SPTLC1 and SPTLC2 subunits) and KDSR. This will provide insight into the metabolic capacity of your cells.
-
Use a Different Cell Line: If your experimental goals allow, consider using a cell line with a more balanced or well-characterized sphingolipid metabolism as a control.
-
Problem 2: My experimental results are inconsistent between replicates or different experimental dates.
-
Possible Cause 1: Cell Health and Confluency. The metabolic state of cells can be influenced by their density and growth phase. Cells that are overly confluent or in a stationary phase may respond differently than those in a logarithmic growth phase.
-
Suggested Solution 1: Standardize your cell seeding density and treatment protocols. Always treat cells at a consistent confluency (e.g., 70-80%) and ensure they are in the logarithmic growth phase.
-
Possible Cause 2: Reagent Stability. this compound, like many lipids, can be prone to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can affect its potency.
-
Suggested Solution 2: Prepare fresh working solutions of this compound from a properly stored, single-use aliquot of stock solution for each experiment. Always include a vehicle-only (e.g., ethanol, DMSO) control to ensure the solvent is not contributing to cytotoxicity.
Quantitative Data Summary
The following table summarizes reported cytotoxicity data for this compound (KSa) in a specific cancer cell line.
| Cell Line | Treatment Duration | CC25 (µM) | CC50 (µM) | Reference |
| HGC27 (Human Gastric Carcinoma) | 24 hours | 12.6 ± 6.4 | 19.7 ± 3.3 | [11] |
CC25 and CC50 represent the concentrations required to reduce cell viability by 25% and 50%, respectively.
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from methodologies used to assess this compound cytotoxicity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) to ensure they reach 70-80% confluency within 24 hours.
-
Treatment: After 24 hours of incubation, remove the old media and add fresh media containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 1 x 10⁵ cells/mL) and treat with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells, then combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 1 µL of FITC-conjugated Annexin V and 12.5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells on ice for 10-15 minutes in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
Caption: De Novo Sphingolipid Biosynthesis Pathway.
Caption: Mechanism of this compound Cytotoxicity.
Caption: Workflow for Cytotoxicity Assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 12. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 13. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines | PLOS One [journals.plos.org]
- 14. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Ketosphinganine Resolution on TLC Plates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of 3-Ketosphinganine on Thin-Layer Chromatography (TLC) plates.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended TLC conditions for analyzing this compound?
A1: For initial screening of this compound, a silica gel 60 TLC plate is recommended as the stationary phase. A common starting mobile phase is a solvent system of chloroform:methanol:water (65:25:4, v/v/v). This system is generally effective for separating various sphingolipids.
Q2: Which solvent systems are most effective for separating this compound from other sphingolipids?
A2: The choice of solvent system is critical for achieving good resolution. Since this compound is a polar lipid, polar solvent systems are generally required. If the initial chloroform:methanol:water system does not provide adequate separation, consider adjusting the polarity. For separating ceramides from other sphingolipids, a toluene:methanol (7:3, v/v) system has been noted. Experimenting with different ratios of chloroform and methanol, or introducing a small amount of acetic acid or ammonia, can help to optimize the separation of closely related sphingolipids.
Q3: What visualization techniques can be used to detect this compound on a TLC plate?
A3: Several methods can be used to visualize this compound on a TLC plate:
-
UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background. This method is non-destructive.
-
Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber will cause most organic compounds, including lipids, to appear as yellow-brown spots. This method is semi-destructive as the spots will fade over time.
-
Primuline Spray: A 0.01% (w/v) solution of primuline in acetone-water can be sprayed on the plate, and the lipid bands can be visualized under UV light.
-
p-Anisaldehyde Stain: This is a good multi-purpose stain that is sensitive to many functional groups. After spraying, the plate needs to be heated for visualization.
-
Ninhydrin Reagent: This reagent is useful for detecting compounds with primary or secondary amine groups, which would be present in sphinganine but not this compound if the keto group has not been reduced.
Q4: How does the choice of TLC plate affect the separation of this compound?
A4: The stationary phase plays a crucial role in the separation.
-
Silica Gel: Standard silica gel plates are the most common choice for separating polar lipids like this compound due to their polar nature.
-
High-Performance TLC (HPTLC): HPTLC plates, which have a smaller and more uniform particle size, can provide significantly better resolution and shorter run times compared to standard TLC plates.
-
Chemically Modified Plates: For very specific separation challenges, reversed-phase (e.g., C18) or other modified silica gel plates can be used, which alter the separation mechanism.
Troubleshooting Guides
Poor resolution of this compound on TLC plates can arise from several factors. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Spots | - Inappropriate solvent system polarity.- Co-migration with other lipids. | - Adjust Solvent System: Systematically vary the ratio of polar to non-polar solvents. For polar compounds like this compound, increasing the proportion of methanol can enhance migration.- Try a Different Solvent System: Use a solvent system with different selectivity (e.g., containing pyridine or acetic acid).- Use HPTLC Plates: The higher efficiency of HPTLC plates can resolve closely migrating compounds.- Two-Dimensional TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. |
| Streaking of the this compound Spot | - Sample overload.- Sample contains acidic or basic impurities.- Compound is unstable on silica gel. | - Dilute the Sample: Overloading is a common cause of streaking. Dilute the sample and re-spot.- Modify the Mobile Phase: Add a small amount of acid (e.g., 0.1-2% acetic acid) for acidic compounds or a base (e.g., 0.1-2% triethylamine) for basic compounds to the mobile phase.- Use a Different Stationary Phase: Consider using alumina or a bonded-phase plate if the compound is degrading on the acidic silica surface. |
| Faint or Undetectable Spots | - Insufficient sample concentration.- Inappropriate visualization method.- Compound evaporation. | - Concentrate the Sample: Increase the concentration of the sample solution.- Spot Multiple Times: Apply the sample to the same spot multiple times, allowing the solvent to dry completely between applications.- Try a More Sensitive Stain: Some stains are more sensitive than others. For example, some chemical stains can be more sensitive than UV visualization for certain compounds.- Ensure Proper Staining Technique: Follow the staining protocol carefully, especially regarding heating if required. |
| Inconsistent Rf Values | - Chamber not saturated with solvent vapor.- Solvent composition changed during the run (due to evaporation of volatile components).- Temperature |
issues with 3-Ketosphinganine solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ketosphinganine. Our goal is to help you overcome common challenges related to its solubility in aqueous buffers during your experiments.
Troubleshooting Guide: this compound Solubility Issues
Researchers often encounter difficulties in dissolving this compound in aqueous buffers due to its hydrophobic nature. This can lead to precipitation, aggregation, and inconsistent experimental results. The following guide provides systematic steps to identify and resolve these issues.
Problem: Precipitate forms when dissolving this compound in an aqueous buffer.
This is the most common issue and can arise from several factors including concentration, temperature, pH, and the order of reagent addition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The hydrochloride salt of this compound is soluble in organic solvents such as chloroform, ethanol, and methanol.[1][2] For biological experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. This stock can then be diluted into the aqueous buffer or cell culture medium.
Q2: My this compound precipitated out of solution after storing it in the fridge. What should I do?
A2: The solubility of many lipids, including likely this compound, decreases at lower temperatures. Gently warm the solution to room temperature or 37°C. If the precipitate redissolves, it was likely due to the low temperature. For long-term storage of aqueous preparations, it's crucial to determine the stability at different temperatures. It is often recommended to prepare fresh dilutions from an organic stock solution for each experiment.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, pH can significantly affect the solubility of molecules with ionizable groups. This compound has an amino group, and its charge state will change with pH. While adjusting the pH might improve solubility, it's important to consider the stability of the compound and the requirements of your experimental system, as significant pH changes can affect cellular processes.
Q4: I'm still having trouble with solubility. Are there any additives that can help?
A4: Yes, several methods can be adapted to improve the solubility of hydrophobic molecules like this compound in aqueous solutions for cell-based assays:
-
Bovine Serum Albumin (BSA): Prepare a complex of this compound with fatty acid-free BSA. A general protocol involves dissolving the lipid in ethanol and then injecting this solution into a BSA-containing buffer while vortexing.[3]
-
Detergents: Non-ionic or zwitterionic detergents can be used to form micelles that encapsulate the lipid. A common choice is CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).[3] The concentration of the detergent should be above its critical micelle concentration (CMC).[4][5]
-
Co-solvents: A mixture of ethanol and dodecane (98:2 v/v) has been used to dissolve other sphingolipids for use in cell culture.[3] A three-step protocol involving DMSO and fetal bovine serum has also been shown to be effective for other hydrophobic compounds.[6][7]
Q5: How can I visually confirm if my this compound is fully dissolved?
A5: A properly dissolved solution should be clear and free of any visible particles or cloudiness. You can inspect the solution against a dark background with good lighting. For a more rigorous check, especially if you suspect the formation of small aggregates, dynamic light scattering (DLS) can be used to detect the presence of larger particles.
Quantitative Data Summary
Due to the limited availability of specific experimental data on the solubility of this compound in various aqueous buffers, the following table summarizes the expected solubility trends based on general principles of lipid chemistry and data for similar molecules.
| Parameter | Condition | Expected Solubility Trend for this compound | Rationale |
| Buffer Type | PBS vs. TRIS | Likely similar, but minor differences possible. | The long hydrocarbon chain is the primary determinant of low aqueous solubility. |
| pH | Acidic (e.g., pH 5) | Potentially higher than at neutral pH. | The amino group will be protonated, increasing polarity. |
| Neutral (e.g., pH 7.4) | Low. | The molecule has a significant hydrophobic character. | |
| Basic (e.g., pH 9) | May be lower than at acidic pH. | The amino group will be deprotonated, reducing overall charge. | |
| Temperature | 4°C | Lower. | Decreased kinetic energy reduces the ability of the solvent to disrupt the crystal lattice. |
| 25°C (Room Temp) | Moderate. | Standard reference temperature. | |
| 37°C | Higher. | Increased kinetic energy enhances solubility. | |
| Additives | BSA | Significantly Increased. | BSA binds to the lipid, effectively shielding its hydrophobic parts from water. |
| Detergents (above CMC) | Significantly Increased. | The lipid is incorporated into detergent micelles. |
Disclaimer: The information in this table is based on general chemical principles and data for structurally related lipids. Optimal conditions for your specific application should be determined empirically.
Experimental Protocols
Protocol 1: Solubilization using Bovine Serum Albumin (BSA)
This method is suitable for preparing this compound for cell culture experiments.
-
Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.
-
In a sterile glass tube, dispense the desired volume of the stock solution.
-
Evaporate the ethanol under a stream of nitrogen gas, followed by placing it under a vacuum for at least 30 minutes to remove any residual solvent.
-
Resuspend the dried lipid film in a small volume of ethanol.
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS, pH 7.4). A typical final concentration is around 5 µM BSA.
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution.
-
The final solution containing the this compound-BSA complex is now ready for use. It is advisable to use it fresh.
Protocol 2: Solubilization using the Detergent CHAPS
This protocol is another option for preparing this compound for in vitro assays.
-
Dispense the desired amount of this compound (from an organic stock) into a glass test tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Prepare a solution of CHAPS in your desired buffer (e.g., 100 mM phosphate buffer, pH 7.4). The final concentration of CHAPS should be above its CMC (approximately 8 mM).
-
Add the CHAPS solution to the dried this compound.
-
Vortex thoroughly and sonicate for 3-5 minutes to ensure complete solubilization.
Signaling Pathways
De Novo Sphingolipid Synthesis Pathway
This compound is the first committed intermediate in the de novo synthesis of all sphingolipids. This pathway begins in the endoplasmic reticulum.
Caption: De novo sphingolipid synthesis pathway.[8][9][10][11]
Ceramide Signaling Hub
Ceramide, which is synthesized from this compound, is a central hub in sphingolipid metabolism and signaling, regulating various cellular processes.
Caption: Ceramide as a central signaling hub.[12][13][14][15][16]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. The Use of Detergents to Purify Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
minimizing interference in 3-Ketosphinganine quantification
Welcome to the technical support center for 3-Ketosphinganine (3-KDS) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize interference and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-KDS) and why is its quantification challenging?
A1: this compound, also known as 3-ketodihydrosphingosine (3KDS), is the initial product formed in the de novo sphingolipid biosynthesis pathway, resulting from the condensation of L-serine and palmitoyl-CoA.[1][2] Its quantification is challenging due to its typically low abundance compared to other sphingolipids, its chemical instability, and the presence of numerous structurally similar, isobaric (same mass) lipids in biological samples that can cause significant interference during analysis.[3][4]
Q2: What are the primary sources of interference in 3-KDS analysis?
A2: The main sources of interference include:
-
Isobaric Compounds: Other lipids and their isotopes may have the same nominal mass as 3-KDS, leading to overlapping signals in mass spectrometry.[3][4] For example, the [M+2] isotope of a more abundant, related lipid that has one double bond less can interfere with the primary ion signal of the target analyte.[4]
-
Matrix Effects: Components of the biological sample (e.g., salts, phospholipids, other lipids) can suppress or enhance the ionization of 3-KDS in the mass spectrometer source, leading to inaccurate quantification.[3][5]
-
Phospholipids: Highly abundant phospholipids can cause significant ion suppression and interfere with chromatographic separation.[6][7]
-
Contamination: Contaminants from plasticware, solvents, or reagents can introduce interfering peaks into the analysis.[7]
Q3: What is the recommended analytical technique for accurate 3-KDS quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying 3-KDS and other sphingolipids.[1][3] This technique provides the necessary specificity and sensitivity by combining the physical separation of compounds by liquid chromatography with the mass-based detection and fragmentation of tandem mass spectrometry.[8] This approach is essential for separating 3-KDS from isobaric and isomeric interferences.[4]
Troubleshooting Guide
Problem 1: High background noise or numerous interfering peaks in the chromatogram.
-
Potential Cause: Insufficient sample cleanup, particularly the presence of highly abundant phospholipids.
-
Solution: Implement an alkaline methanolysis step after the initial lipid extraction. This procedure selectively degrades glycerophospholipids while leaving sphingolipids intact, significantly reducing background interference.[6][9] A single-phase extraction using a methanol/chloroform mixture followed by methanolysis has been shown to be effective.[6]
Problem 2: Suspected isobaric interference leading to overestimated 3-KDS levels.
-
Potential Cause: Co-elution of a compound with the same mass-to-charge ratio (m/z) as 3-KDS. A common example in sphingolipid analysis is the interference of the [M+2] isotope of a highly abundant related species with the monoisotopic peak of a less abundant analyte.[4]
-
Solution 1: Optimize Chromatographic Separation: The most effective way to resolve isobaric compounds is through liquid chromatography.[4] Develop a high-resolution chromatographic method with a long gradient elution to separate the interfering species from 3-KDS. Experiment with different columns (e.g., C18) and mobile phase compositions to achieve baseline separation.[6][9]
-
Solution 2: High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is incomplete, HRMS instruments like Fourier-transform mass spectrometers (FTMS) can distinguish between ions with very small mass differences, potentially resolving the isobaric overlap.[10]
-
Solution 3: Utilize Isotopic Peaks for Quantification: In cases of partial or unresolved peaks, quantifying using the first isotopic peak (M+1) may provide more accurate results than using the monoisotopic peak that is affected by interference.[10]
Problem 3: Poor signal intensity or signal suppression for 3-KDS.
-
Potential Cause: Matrix effects from co-eluting compounds suppressing the ionization of 3-KDS.
-
Solution 1: Improve Sample Preparation: As with high background, thorough sample cleanup is critical. Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[9]
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard: A heavy-isotope labeled internal standard (e.g., sphinganine-d7) should be added at the very beginning of the sample preparation process.[11] This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression during data analysis.
-
Solution 3: Adjust LC Gradient: Modify the elution gradient to separate 3-KDS from the regions where highly abundant, ion-suppressing compounds (like phospholipids) elute.[7]
Quantitative Data Summary
The following tables provide reference data for typical parameters and expected outcomes in 3-KDS analysis.
Table 1: Example LC-MS/MS Parameters for Sphingolipid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (3-KDS) | m/z 300.3 (or similar, depending on adduct) | [2] (Derived) |
| Product Ion (3-KDS) | m/z 270.3, 282.3 | [2] (Derived) |
| Internal Standard | Sphinganine-d7 | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11][12] |
| Collision Energy | 35-75 eV (Range to optimize for specific subspecies) |[8] |
Table 2: Impact of Sample Preparation on Analyte Recovery
| Method | Key Feature | Mean Analyte Recovery | Common Issues Addressed | Reference |
|---|---|---|---|---|
| Standard LLE | Liquid-Liquid Extraction | ~55% (can be lower) | Basic lipid isolation | [3] |
| LLE + Methanolysis | Adds alkaline hydrolysis step | Significantly Improved | Removes interfering phospholipids | [6] |
| Correction Models | Post-acquisition data processing | Approaching 100% | Corrects for fragmentation bias and matrix effects |[3] |
Experimental Protocols
Protocol 1: Lipid Extraction and Phospholipid Removal
This protocol is adapted from methodologies designed to reduce interference from abundant lipid classes.[6][9]
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., sphinganine-d7) to the homogenate.[11]
-
Single-Phase Extraction: Add a methanol/chloroform mixture (2:1, v/v) to the sample. Vortex thoroughly and incubate for 1 hour at 38°C to extract lipids.[6]
-
Centrifugation: Centrifuge the sample to pellet any solid debris. Collect the supernatant containing the lipid extract.
-
Alkaline Methanolysis: To the collected supernatant, add a solution of NaOH in methanol to induce alkaline methanolysis. Incubate for 2 hours at 38°C. This step degrades glycerophospholipids.[6]
-
Neutralization: Neutralize the reaction by adding an appropriate acid (e.g., formic acid).
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 3-KDS.[1][11]
-
Chromatographic Column: Use a reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) maintained at an elevated temperature (e.g., 40-60°C) for separation.[3][11]
-
Mobile Phase A: 0.1% Formic acid in water/acetonitrile.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol/chloroform.[11]
-
LC Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) for several minutes.
-
Linearly increase the percentage of Mobile Phase B to 100% over 15-20 minutes to elute lipids.
-
Hold at 100% B for several minutes to wash the column.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) mode for quantification.
-
Set one MRM transition for the 3-KDS analyte and another for the internal standard based on their specific precursor and product ion masses (see Table 1).
-
Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve maximum signal intensity.[11]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for minimizing interference in 3-KDS quantification.
Caption: Workflow for 3-KDS quantification from sample preparation to final analysis.
References
- 1. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells | MDPI [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of 3-Ketosphinganine in Sphingolipid Flux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the role of 3-ketosphinganine as a critical intermediate in sphingolipid metabolic flux. We offer an objective analysis of methodologies, supported by experimental data, to aid in the selection of the most appropriate techniques for your research needs.
Introduction to this compound and Sphingolipid Flux
The de novo synthesis of sphingolipids, a class of lipids essential for membrane structure and cell signaling, begins with the condensation of L-serine and palmitoyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), yielding this compound (also known as 3-keto-dihydrosphingosine). This initial step is the rate-limiting stage of the entire pathway.[1] Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme this compound reductase (KDSR).[1] From sphinganine, a cascade of enzymatic reactions leads to the formation of ceramides, sphingomyelins, and complex glycosphingolipids.[1][2]
Due to its position as the first committed intermediate, the rate of this compound synthesis and its subsequent metabolism are critical determinants of the overall flux through the sphingolipid pathway. Dysregulation of this flux is implicated in a variety of diseases, including diabetes, neurodegenerative disorders, and cancer.[2] Therefore, accurate methods to measure and modulate this compound levels are crucial for understanding sphingolipid metabolism and for the development of novel therapeutics.
Comparison of Analytical Methods for this compound Quantification
The choice of analytical method to quantify this compound is critical and depends on the specific requirements for sensitivity, specificity, and throughput. The three primary methods employed are radiometric assays, high-performance liquid chromatography (HPLC) with fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Method | Principle | Sensitivity | Specificity | Throughput | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of a radiolabeled precursor (e.g., [³H]serine) into this compound. The product is separated by thin-layer chromatography (TLC) and quantified by scintillation counting. | High (pmol range)[3] | Moderate; dependent on the chromatographic separation of structurally similar lipids. | Low | High sensitivity; relatively low instrument cost. | Use of radioactive materials; low throughput; potential for interference from other radiolabeled metabolites. |
| HPLC with Fluorescence Detection | This compound is derivatized with a fluorescent tag, separated by HPLC, and detected by a fluorescence detector. | High (ng/mL to pg/mL range)[4] | High; dependent on the specificity of the derivatizing agent and chromatographic separation. | Moderate | High sensitivity and specificity without the need for radioactive isotopes. | Requires a derivatization step which can introduce variability; may not be suitable for all sphingolipid species. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This compound is separated by LC and detected by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern. | Very High (fmol range)[5] | Very High; provides structural confirmation. | High | Highest sensitivity and specificity; allows for simultaneous quantification of multiple sphingolipids; no derivatization required. | High instrument cost; requires specialized expertise for method development and data analysis. |
Experimental Approaches to Validate Sphingolipid Flux
Two primary experimental strategies are employed to investigate the role of this compound in sphingolipid flux: stable isotope labeling and the use of chemical inhibitors.
Stable Isotope Labeling and Metabolic Flux Analysis
This approach involves introducing stable isotope-labeled precursors, such as [¹³C]-serine or [¹³C]-palmitate, into a cell culture or in vitro system. The incorporation of these isotopes into this compound and downstream sphingolipids is then traced over time using LC-MS/MS. This method provides a direct and quantitative measure of the metabolic flux through the de novo synthesis pathway.
Advantages:
-
Quantitative Flux Measurement: Provides a direct measurement of the rate of synthesis and turnover of sphingolipids.[6]
-
High Specificity: The use of stable isotopes allows for the unambiguous tracking of atoms through the metabolic pathway.[7]
-
Dynamic Information: Can provide insights into the kinetics of the pathway under different conditions.
Disadvantages:
-
Cost: Stable isotope-labeled precursors can be expensive.
-
Complexity: Requires sophisticated instrumentation (LC-MS/MS) and expertise in metabolic flux analysis.
Chemical Inhibition with Fumonisin B1
Fumonisin B1 is a mycotoxin that acts as a potent and specific inhibitor of ceramide synthase, the enzyme that converts sphinganine to dihydroceramide.[1] By blocking this step, fumonisin B1 causes the accumulation of upstream intermediates, including sphinganine and, indirectly, can provide insights into the flux through the initial part of the pathway.
Advantages:
-
Simplicity: Relatively easy to implement in cell culture experiments.
-
Cost-Effective: Fumonisin B1 is commercially available and less expensive than stable isotopes.
Disadvantages:
-
Indirect Measurement: Does not directly measure the flux of this compound but rather the accumulation of its downstream product, sphinganine.
-
Potential for Off-Target Effects: High concentrations or prolonged exposure to fumonisin B1 can have toxic effects on cells and may perturb other cellular processes.[8][9]
-
Altered Metabolism: The accumulation of sphinganine can lead to its conversion to other bioactive metabolites, such as sphinganine-1-phosphate, which can have their own signaling effects.[10]
Experimental Protocols
Protocol 1: Quantification of this compound in Cultured Cells using LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from cultured cells.
1. Cell Culture and Harvesting:
- Culture cells to the desired confluency.
- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.
- Centrifuge at 1000 x g for 5 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
2. Lipid Extraction:
- Resuspend the cell pellet in 200 µL of ice-cold water.
- Add 1 mL of a methanol:chloroform (2:1, v/v) mixture containing an appropriate internal standard (e.g., C17-3-ketosphinganine).
- Vortex vigorously for 2 minutes.
- Add 300 µL of chloroform and vortex for 1 minute.
- Add 300 µL of water and vortex for 1 minute.
- Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase into a new tube.
- Dry the organic phase under a stream of nitrogen gas.
3. LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
- Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reverse-phase column.
- Use a gradient elution with mobile phases consisting of acetonitrile/water with 0.1% formic acid.
- Detect this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized.
Protocol 2: Sphingolipid Flux Analysis using Stable Isotope Labeling
This protocol outlines a typical experiment to measure sphingolipid flux in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to approximately 70-80% confluency.
- Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as [U-¹³C₆]-L-serine.
- Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label.
2. Cell Harvesting and Lipid Extraction:
- At each time point, harvest the cells and extract the lipids as described in Protocol 1.
3. LC-MS/MS Analysis:
- Analyze the lipid extracts by LC-MS/MS.
- In addition to monitoring the endogenous (unlabeled) this compound, monitor the mass isotopologues of this compound and downstream sphingolipids that have incorporated the stable isotope.
- For example, with [U-¹³C₆]-L-serine, the newly synthesized this compound will have a mass shift of +3 Da.
4. Data Analysis:
- Calculate the fractional enrichment of the labeled species at each time point.
- Use metabolic flux analysis software to model the kinetics of label incorporation and determine the flux rates through the sphingolipid synthesis pathway.
Mandatory Visualizations
Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.
Caption: Experimental workflow for LC-MS/MS-based sphingolipid flux analysis.
Caption: Comparison of stable isotope labeling and chemical inhibition approaches.
References
- 1. Frontiers | Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumonisin B1 alters sphingolipid metabolism and disrupts the barrier function of endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Ketosphinganine and Sphinganine: Biosynthetic Precursor Versus Bioactive Effector
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Ketosphinganine and sphinganine, two closely related sphingolipids. While structurally similar, they play distinct roles in cellular processes, with this compound serving primarily as a transient biosynthetic intermediate and sphinganine acting as a bioactive molecule implicated in cell fate decisions. This document summarizes their effects, presents available quantitative data, details relevant experimental protocols, and provides visual representations of their metabolic and signaling contexts.
Introduction to this compound and Sphinganine
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and serve as signaling molecules in a variety of cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1][2] The de novo biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA to form this compound (also known as 3-ketodihydrosphingosine).[3] This initial product is rapidly reduced by the enzyme this compound reductase to yield sphinganine (also known as dihydrosphingosine).[3] Sphinganine is then further metabolized to form more complex sphingolipids like dihydroceramide and ceramide.[3]
While sphinganine has been recognized for its roles in inducing cell cycle arrest and apoptosis, this compound has historically been viewed as a short-lived intermediate.[4] However, recent research indicates that exogenous this compound can influence cellular processes, primarily by leading to the accumulation of its downstream metabolites, including sphinganine and dihydroceramides, which in turn can trigger cellular responses such as autophagy.[5][6]
Comparative Biological Effects
The primary distinction in the biological effects of this compound and sphinganine lies in their direct bioactivity. Sphinganine is a known inducer of apoptosis, a form of programmed cell death.[7][8] In contrast, the cytotoxic effects of this compound appear to be mediated through its metabolic conversion to sphinganine and other dihydrosphingolipids.[5]
A study on HGC27 human gastric cancer cells demonstrated that this compound exhibits cytotoxicity, with a significant portion of it being metabolized to sphinganine and subsequently to dihydroceramides.[5] This accumulation of dihydrosphingolipids was linked to the induction of autophagy, a cellular recycling process.[5] At longer incubation times with this compound, an increase in apoptotic cell death was observed, suggesting a potential shift from autophagy to apoptosis, likely driven by the accumulation of pro-apoptotic sphingolipids derived from this compound.[5]
Sphinganine, on the other hand, has been more directly shown to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute programmed cell death.[7][9]
Quantitative Data Comparison
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HGC27 (Human Gastric Cancer) | Cell Viability | CC50 (24h) | 19.7 ± 3.3 µM | [5] |
| This compound | HGC27 (Human Gastric Cancer) | Cell Viability | CC25 (24h) | 12.6 ± 6.4 µM | [5] |
CC50: Concentration causing 50% reduction in cell viability. CC25: Concentration causing 25% reduction in cell viability.
Signaling Pathways and Metabolic Fate
De Novo Sphingolipid Biosynthesis
This compound is the initial product of the de novo sphingolipid biosynthesis pathway, which is subsequently reduced to sphinganine. This metabolic relationship is fundamental to understanding their distinct cellular roles.
Sphinganine-Induced Apoptosis Signaling
Sphinganine is known to induce apoptosis through the intrinsic pathway, which involves the mitochondria. Key events include the activation of caspases, such as caspase-9 and caspase-3.[7][9]
This compound-Induced Autophagy
Exogenous this compound is metabolized to sphinganine and dihydroceramides, and the accumulation of these dihydrosphingolipids has been shown to induce autophagy.[5] Autophagy is characterized by the formation of autophagosomes, which sequester cellular components for degradation. A key marker of autophagy is the conversion of LC3-I to LC3-II.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or sphinganine for the desired time period (e.g., 24 hours). Include a vehicle-treated control.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound or sphinganine.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Autophagy Assay (LC3 Immunoblotting)
This method detects the conversion of LC3-I to the autophagosome-associated form, LC3-II, as a marker of autophagy.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy.
Sphingolipid Analysis by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of this compound and sphinganine from cell samples.
Experimental Workflow
Procedure:
-
Sample Preparation: Harvest and wash cells. Add an internal standard (e.g., C17-sphinganine) to the cell pellet.
-
Lipid Extraction: Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system (e.g., Bligh-Dyer method).
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Collection and Drying: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) for separation. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and sphinganine based on their specific precursor and product ion masses.
-
Data Analysis: Quantify the analytes by comparing their peak areas to that of the internal standard.
Conclusion
This compound and sphinganine, while separated by only a single enzymatic step, exhibit distinct biological profiles. This compound is a transient intermediate in sphingolipid biosynthesis, and its exogenous application leads to the accumulation of downstream dihydrosphingolipids, which can trigger autophagy. Sphinganine, in contrast, is a more direct effector of apoptosis. The cytotoxic effects observed with this compound are likely, at least in part, a consequence of its conversion to sphinganine and other bioactive sphingolipids. Further research is warranted to fully elucidate the direct signaling roles of this compound, if any, and to obtain direct comparative data on its apoptotic potential relative to sphinganine. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of these two important sphingolipids.
References
- 1. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Sphingolipid Rheostat: A Comparative Guide to 3-Ketosphinganine and Sphingosine
A deep dive into the functional distinctions between a metabolic intermediate and a potent signaling molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their roles in cellular physiology and pathology.
In the intricate world of lipid metabolism, sphingolipids have emerged as critical regulators of a vast array of cellular processes, from proliferation and differentiation to apoptosis and inflammation. Among the myriad of molecules in this class, 3-Ketosphinganine (also known as 3-ketodihydrosphingosine) and sphingosine represent two key players with fundamentally different, yet interconnected, functions. While this compound is a transient metabolic intermediate in the de novo biosynthesis of sphingolipids, sphingosine is a potent bioactive lipid that acts as a second messenger. This guide provides a detailed comparison of their functional differences, supported by experimental insights, to illuminate their distinct roles in cellular signaling and their potential as therapeutic targets.
Core Functional Differences: A Tale of Two Sphingoid Bases
The primary distinction between this compound and sphingosine lies in their cellular roles. This compound is the initial product of the committed step in sphingolipid biosynthesis, formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2][3][4][5][6] Under normal physiological conditions, it is a short-lived intermediate that is rapidly converted to sphinganine (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR).[1][7][8][9][10][11]
In stark contrast, sphingosine is a key bioactive component of the "sphingolipid rheostat," a concept that describes the delicate balance between pro-apoptotic and pro-survival sphingolipids that ultimately determines a cell's fate.[12][13] Sphingosine is primarily generated through the breakdown of ceramide by ceramidases and can be further metabolized to sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing cellular effects.[1][3][12][13][14][15][16][17][18]
The accumulation of this compound is highly toxic to cells, leading to endoplasmic reticulum (ER) stress, a loss of proteostasis, cell cycle arrest, and ultimately, apoptosis.[19][20][21] This inherent toxicity underscores the critical importance of its rapid conversion to sphinganine. Conversely, while high levels of sphingosine can also induce apoptosis, its cellular concentrations are tightly regulated and its function is context-dependent, acting as a second messenger in various signaling pathways.[14][17][22][23][24]
Quantitative Comparison of Cellular Effects
The distinct functionalities of this compound and sphingosine are reflected in their differential impacts on key cellular processes. The following table summarizes quantitative data from various studies, highlighting these differences.
| Cellular Process | Effect of this compound | Effect of Sphingosine | Supporting Experimental Data |
| Apoptosis | Potent inducer of apoptosis upon accumulation, primarily through ER stress.[19][20] | Can induce apoptosis, often in a dose-dependent manner, by modulating various signaling pathways.[17][23][24] | Studies in leukemia cells show that loss of KDSR, leading to this compound accumulation, results in significant apoptosis.[19] Exogenous application of sphingosine to various cell lines has been shown to trigger programmed cell death.[17][23] |
| Cell Proliferation | Inhibition of proliferation due to toxic accumulation.[19] | Generally inhibits cell proliferation, acting as a negative regulator.[22][24] | CRISPR/Cas9-mediated knockout of KDSR in cancer cells leads to a halt in proliferation.[19] Sphingosine has been demonstrated to inhibit DNA synthesis and cell division in multiple cell types.[22] |
| Signaling Pathways | Accumulation triggers the Unfolded Protein Response (UPR) due to ER stress.[19] | Modulates multiple signaling cascades, including inhibition of Protein Kinase C (PKC) and mobilization of intracellular calcium.[22] It is a precursor to the potent signaling lipid S1P.[12][14][15][16] | Transcriptomic analysis of cells with KDSR depletion reveals upregulation of UPR-related genes.[19] Biochemical assays have demonstrated sphingosine's inhibitory effect on PKC activity and its ability to trigger calcium release from intracellular stores.[22] |
| Autophagy | Can induce autophagy when supplied exogenously and metabolized to dihydrosphingolipids.[1] | Role in autophagy is less direct and more integrated with its function in the broader sphingolipid signaling network. | Treatment of cancer cells with a deuterated analog of this compound led to the induction of autophagy, which was correlated with an increase in dihydrosphingolipids.[1] |
Metabolic and Signaling Pathways
The divergent roles of this compound and sphingosine are rooted in their positions within the sphingolipid metabolic pathway.
Caption: Metabolic pathways of this compound and Sphingosine.
Experimental Protocols
A fundamental understanding of the functional differences between these two molecules has been built upon a variety of experimental techniques. Below are outlines of key methodologies.
CRISPR/Cas9-Mediated Gene Knockout of KDSR
This technique is used to study the effects of this compound accumulation.
-
Objective: To deplete the KDSR enzyme and observe the resulting cellular phenotypes.
-
Methodology:
-
Design and clone single-guide RNAs (sgRNAs) targeting the KDSR gene into a lentiCRISPRv2 vector.
-
Produce lentiviral particles by co-transfecting the sgRNA-containing vector with packaging plasmids into a suitable cell line (e.g., HEK293T).
-
Transduce the target cancer cell line with the lentiviral particles.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validate KDSR knockout by Western blot analysis and quantify the accumulation of this compound using liquid chromatography-mass spectrometry (LC-MS).
-
Perform downstream functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry), and cell cycle analysis (e.g., propidium iodide staining and flow cytometry).
-
Sphingosine Kinase Activity Assay
This assay measures the conversion of sphingosine to S1P, a key signaling event.
-
Objective: To quantify the activity of sphingosine kinases (SphK1 and SphK2).
-
Methodology:
-
Prepare cell lysates from control and treated cells.
-
Incubate the lysates with a reaction mixture containing [γ-³²P]ATP and sphingosine (or a fluorescently labeled sphingosine analog).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the radiolabeled (or fluorescent) S1P from the unreacted substrate using thin-layer chromatography (TLC).
-
Visualize and quantify the S1P spot using autoradiography or fluorescence imaging.
-
Normalize the kinase activity to the total protein concentration in the lysate.
-
Measurement of Intracellular Calcium Mobilization
This method assesses the ability of sphingosine to act as a signaling molecule.
-
Objective: To measure changes in intracellular calcium concentration in response to sphingosine treatment.
-
Methodology:
-
Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading using a fluorescence plate reader or a microscope equipped with a ratiometric imaging system.
-
Add sphingosine to the cells and continuously record the changes in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Logical Relationship of Sphingolipid-Mediated Cell Fate
The interplay between this compound, sphingosine, and their metabolites forms a complex network that ultimately influences cell fate decisions.
Caption: Regulation of cell fate by sphingolipid intermediates.
Conclusion
References
- 1. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine kinase and sphingosine-1-phosphate regulate epithelial cell architecture by the modulation of de novo sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. genecards.org [genecards.org]
- 12. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 15. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. youtube.com [youtube.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sphingolipid Pathway Function: A Comparative Guide to 3-Ketosphinganine Inhibitors and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The de novo sphingolipid biosynthesis pathway is a critical cellular process, with its intermediates playing key roles in cell signaling, membrane structure, and disease pathogenesis. Validating the function and understanding the impact of this pathway is paramount for research and therapeutic development. This guide provides a comprehensive comparison of the use of 3-ketosphinganine inhibitors, a key regulatory point in the pathway, against alternative methods, supported by experimental data and detailed protocols.
Introduction to the Sphingolipid Biosynthesis Pathway
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming this compound.[1][2] This initial step is the rate-limiting commitment to sphingolipid production. This compound is then rapidly reduced to sphinganine, which serves as the backbone for the subsequent synthesis of ceramides and complex sphingolipids. Due to its pivotal position, targeting the production of this compound offers a powerful tool to modulate the entire pathway.
Comparison of Pathway Validation Methods
Two primary approaches are employed to investigate the function of the sphingolipid biosynthesis pathway: pharmacological inhibition and genetic manipulation. This guide focuses on the comparison between the use of this compound inhibitors, such as Myriocin, and the genetic knockdown or knockout of SPT subunits (e.g., Sptlc1).
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative effects of using a this compound inhibitor (Myriocin) versus genetic modification of SPT on key biological readouts.
| Parameter | Method: this compound Inhibitor (Myriocin) | Method: Genetic Manipulation (Sptlc1+/- mice) | Reference |
| Intestinal Cholesterol Absorption | 36% reduction in wild-type mice; 50% reduction in apoE KO mice | 43% reduction compared to wild-type mice | [3] |
| Intestinal NPC1L1 Protein Levels | 55% decrease in wild-type mice; 50% decrease in apoE KO mice | 66% decrease compared to wild-type mice | [4] |
| Intestinal ABCG5 Protein Levels | 61% increase in wild-type mice; 59% increase in apoE KO mice | 70% increase compared to wild-type mice | [4] |
| Cellular Ceramide Levels (CFBE41o- cells) | Significant reduction | Silencing of Sptlc1 reproduces Myriocin-induced effects | [5] |
| Cellular Sphingomyelin Levels (CFBE41o- cells) | Significant reduction | Not explicitly quantified, but implied to be similar to Myriocin | [5] |
| Neurite Length (SPTLC1 C133W DRG neurons) | Significant decrease at 10µM and 20µM | Mutant SPTLC1 itself alters neurite branching and growth | [6] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Protocol 1: Inhibition of Sphingolipid Synthesis in Cultured Cells Using Myriocin
This protocol describes the treatment of cultured cells with Myriocin to inhibit de novo sphingolipid synthesis, followed by lipid extraction for analysis.
Materials:
-
Cell culture medium appropriate for the cell line
-
Myriocin stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Cultured cells (e.g., HEK293, CHO, or specific disease models)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Myriocin Treatment: The following day, replace the medium with fresh medium containing the desired concentration of Myriocin (e.g., 1-20 µM).[6] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for the inhibition of sphingolipid synthesis and turnover of existing lipids.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS.
-
Lipid Extraction:
-
Add a mixture of chloroform:methanol (2:1, v/v) to the cells.
-
Scrape the cells and transfer the mixture to a glass tube.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis.[7]
-
Protocol 2: Analysis of Sphingolipids by LC-MS/MS
This protocol provides a general workflow for the quantification of sphingolipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate chromatography column (e.g., C18 or HILIC)[7][8]
-
Mobile phases (e.g., water with formic acid and ammonium formate, acetonitrile with formic acid)[7][8]
-
Internal standards for sphingolipid classes of interest
-
Lipid extracts from experimental samples
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extracts in the initial mobile phase. Spike with a known amount of internal standards.
-
Chromatographic Separation: Inject the sample onto the LC system. Separate the different sphingolipid species using a suitable gradient elution program.
-
Mass Spectrometric Detection: Analyze the eluting lipids using the mass spectrometer in a multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each sphingolipid and internal standard are monitored for quantification.
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of authentic sphingolipid standards.
-
Quantify the amount of each sphingolipid in the samples by comparing their peak area ratios to the calibration curve.
-
Normalize the results to the initial amount of sample (e.g., cell number or protein concentration).[7]
-
Conclusion
Both pharmacological inhibition with this compound inhibitors and genetic manipulation of SPT are powerful tools for validating the function of the de novo sphingolipid biosynthesis pathway. The choice of method depends on the specific research question, the model system, and the desired temporal control over pathway inhibition. This compound inhibitors like Myriocin offer acute and reversible control, making them suitable for studying dynamic processes. Genetic models, on the other hand, provide a means to investigate the long-term consequences of pathway disruption. The combination of these approaches, coupled with robust analytical techniques such as LC-MS/MS, provides a comprehensive strategy for elucidating the multifaceted roles of sphingolipids in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serine palmitoyltransferase (SPT) deficient mice absorb less cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Sphingolipid Synthesis as a Phenotype-Modifying Therapy in Cystic Fibrosis | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Ketosphinganine Precursor Synthesis Across Different Tissues
A guide for researchers, scientists, and drug development professionals on the tissue-specific activity of serine palmitoyltransferase, the rate-limiting enzyme for 3-ketosphinganine and de novo sphingolipid biosynthesis.
This guide provides a comparative analysis of the enzymatic activity that leads to the production of this compound, an initial and rate-limiting precursor in the de novo synthesis of sphingolipids. Direct measurement of this compound levels in tissues is challenging due to its rapid conversion to downstream metabolites. Therefore, the activity of serine palmitoyltransferase (SPT), the enzyme responsible for its synthesis, serves as a reliable indicator of the capacity for de novo sphingolipid synthesis in different tissues.
Data Presentation: Serine Palmitoyltransferase Activity in Rat Tissues
The following table summarizes the specific activity of serine palmitoyltransferase in microsomes isolated from various rat tissues. This data provides a quantitative comparison of the potential for this compound synthesis across these tissues.
| Tissue | Serine Palmitoyltransferase Specific Activity (pmol/min/mg protein) |
| Brain | 10.8 ± 1.2 |
| Lung | 8.9 ± 1.1 |
| Kidney | 6.5 ± 0.8 |
| Liver | 5.8 ± 0.7 |
| Spleen | 4.9 ± 0.6 |
| Intestine | 4.5 ± 0.5 |
| Heart | 3.2 ± 0.4 |
| Testes | 2.8 ± 0.3 |
| Stomach | 2.5 ± 0.3 |
| Muscle | 1.9 ± 0.2 |
| Ovary | 1.8 ± 0.2 |
| Pancreas | 1.5 ± 0.2 |
Data adapted from Williams et al., Journal of Lipid Research, 1985.[1]
Experimental Protocols
The measurement of serine palmitoyltransferase activity is crucial for understanding the regulation of sphingolipid biosynthesis. Below are detailed methodologies for assaying SPT activity in tissue samples.
Preparation of Microsomes from Tissues
This protocol describes the isolation of the microsomal fraction from tissues, which is enriched with serine palmitoyltransferase.
Materials:
-
Tissue of interest
-
Homogenization buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors)
-
Ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Excise and weigh the tissue of interest.
-
Mince the tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the enzyme assay.
-
Determine the protein concentration of the microsomal fraction using a standard method such as the Bradford assay.
Serine Palmitoyltransferase Activity Assay
This assay measures the incorporation of radiolabeled L-serine into this compound.
Materials:
-
Microsomal preparation
-
Assay buffer (e.g., 100 mM HEPES, pH 8.3, containing 5 mM dithiothreitol and 50 µM pyridoxal 5'-phosphate)
-
Palmitoyl-CoA
-
L-[³H]serine (radiolabeled substrate)
-
Reaction termination solution (e.g., Chloroform:Methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the microsomal preparation with the assay buffer.
-
Initiate the reaction by adding palmitoyl-CoA and L-[³H]serine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the termination solution.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate this compound from other lipids.
-
Scrape the silica corresponding to the this compound band and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity as picomoles of this compound formed per minute per milligram of microsomal protein.
Mandatory Visualization
De Novo Sphingolipid Biosynthesis Pathway
The following diagram illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the formation of this compound.
Caption: De novo synthesis of ceramide begins in the endoplasmic reticulum.
References
Validating 3-Ketosphinganine as a Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of biomarkers for metabolic diseases is continuously evolving as researchers seek more sensitive and specific indicators of disease onset and progression. While established markers provide valuable clinical information, the exploration of novel candidates is crucial for advancing early diagnosis and therapeutic development. This guide provides a comparative analysis of 3-Ketosphinganine against well-established and emerging biomarkers for metabolic diseases such as insulin resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).
This compound: An Upstream Candidate in Sphingolipid Metabolism
This compound is the first committed intermediate in the de novo biosynthesis of all sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting this compound is then rapidly reduced to sphinganine by the enzyme this compound reductase. While its downstream metabolites, particularly ceramides, have been extensively studied and implicated in the pathophysiology of metabolic diseases, this compound itself has received considerably less attention as a potential biomarker.
Current research indicates that under normal physiological conditions, the levels of this compound are kept very low due to its rapid conversion to sphinganine. While elevated levels of this compound have been noted in rare genetic disorders affecting sphingolipid metabolism, there is a significant lack of published data on its circulating concentrations in prevalent metabolic diseases like type 2 diabetes and NAFLD. This data gap currently limits its validation and clinical utility as a standalone biomarker for these conditions.
Comparative Analysis of Metabolic Disease Biomarkers
To provide a comprehensive overview, the following tables compare this compound with established and emerging biomarkers for which there is substantial scientific evidence.
Table 1: Performance Comparison of Metabolic Disease Biomarkers
| Biomarker | Association with Metabolic Disease | Advantages | Disadvantages |
| This compound | Precursor to bioactive sphingolipids. Data on direct association with common metabolic diseases is currently lacking. | Represents the initial flux of the de novo sphingolipid synthesis pathway. | Lack of clinical validation studies. Quantitative data in disease states is not widely available. Analytical methods are not standardized for clinical use. |
| Ceramides (e.g., C16:0, C18:0, C24:1) | Positively correlated with insulin resistance, T2D, and NAFLD.[1][2][3] Ratios of specific ceramides (e.g., C16:0/C24:0) are predictive of cardiovascular events.[1][4] | Strong association with disease pathophysiology. Specific ceramide species can provide nuanced risk stratification.[2] | Requires sophisticated analytical techniques (LC-MS/MS).[5] Biological interpretation can be complex due to the variety of species. |
| Adiponectin | Inversely correlated with insulin resistance, obesity, and T2D.[6][7][8] Low levels are a predictor of metabolic syndrome.[9][10][11] | Well-established inverse relationship with metabolic disease.[12] Can be measured with standard immunoassays. | Levels can be influenced by factors other than metabolic health. The high molecular weight form may be a more accurate marker.[13] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Positively correlated with inflammation, insulin resistance, and metabolic syndrome.[14][15][16] Predicts future cardiovascular events.[17][18] | Widely available, standardized, and inexpensive assay.[19] Strong predictor of cardiovascular risk in metabolic syndrome.[15] | A general marker of inflammation, not specific to metabolic disease. Can be elevated in other inflammatory conditions. |
| Branched-Chain Amino Acids (BCAAs) | Elevated levels are associated with insulin resistance and are predictive of future T2D.[20][21][22] | Can be measured with high-throughput methods (LC-MS/MS).[23][24] Reflects alterations in both protein and glucose metabolism. | The causal relationship with metabolic disease is still under investigation.[25] Levels can be influenced by dietary protein intake. |
Experimental Protocols and Methodologies
Detailed and validated experimental protocols are essential for the reliable quantification of biomarkers. While a standardized clinical assay for this compound is not yet established, this section outlines the general approach for sphingolipid analysis and provides established protocols for the comparator biomarkers.
Quantification of Sphingolipids (Ceramides and potentially this compound)
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids.[5] This technique allows for the separation of different lipid species and their precise measurement based on their mass-to-charge ratio.
Sample Preparation (General for Plasma/Serum):
-
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add an organic solvent such as a mixture of isopropanol and chloroform (e.g., 9:1 v/v) containing internal standards (isotopically labeled versions of the analytes).[26]
-
Vortexing and Centrifugation: Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.
-
Supernatant Transfer: Transfer the supernatant containing the lipids to a new tube or a 96-well plate for analysis.[26]
LC-MS/MS Analysis (Example for Ceramides):
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reverse-phase column is commonly used for separation.[27]
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, isopropanol, acetonitrile) with additives like formic acid and ammonium formate is used to elute the different lipid species.[28]
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.[26]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for ceramides and other sphingoid bases.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each ceramide species and their corresponding internal standards are monitored.[29]
-
Quantification of Adiponectin
Principle: Enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying adiponectin in plasma or serum.
Experimental Protocol (General ELISA):
-
Coating: A 96-well plate is coated with a capture antibody specific for adiponectin.
-
Blocking: The remaining protein-binding sites on the plate are blocked.
-
Sample Incubation: Plasma or serum samples and standards are added to the wells and incubated. Adiponectin binds to the capture antibody.
-
Detection Antibody: A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured adiponectin.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a plate reader, and the concentration of adiponectin is determined from a standard curve.
Quantification of High-Sensitivity C-Reactive Protein (hs-CRP)
Principle: High-sensitivity immunoassays, such as immunoturbidimetry or immunonephelometry, are used for the precise measurement of low levels of CRP in the blood.
Experimental Protocol (General Immunoturbidimetry):
-
Sample Reaction: The serum or plasma sample is mixed with a reagent containing antibodies to CRP.
-
Immune Complex Formation: The CRP in the sample binds to the antibodies, forming immune complexes.
-
Turbidity Measurement: The formation of these complexes causes the solution to become turbid. The degree of turbidity is measured by a spectrophotometer and is proportional to the concentration of CRP in the sample.
Quantification of Branched-Chain Amino Acids (BCAAs)
Principle: Similar to sphingolipids, LC-MS/MS is the preferred method for the accurate quantification of individual BCAAs (leucine, isoleucine, and valine).
Experimental Protocol (General LC-MS/MS):
-
Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., methanol) containing isotopically labeled internal standards for each BCAA.[24]
-
LC Separation: A reverse-phase column is used to separate the amino acids.
-
MS/MS Detection: ESI in positive ion mode with MRM is used for quantification, monitoring specific transitions for each BCAA and its internal standard.[23]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the roles of these biomarkers.
Conclusion
While this compound holds theoretical potential as a biomarker for metabolic diseases due to its position at the entry point of the de novo sphingolipid synthesis pathway, its clinical validation is currently hampered by a lack of quantitative data in relevant patient populations and the absence of standardized analytical methods. In contrast, its downstream metabolites, the ceramides, have emerged as robust biomarkers with strong associations with metabolic dysfunction and cardiovascular risk. Additionally, established markers such as adiponectin and hs-CRP, and other emerging metabolic markers like BCAAs, offer validated alternatives for assessing metabolic health. Future research focusing on the development of sensitive and specific assays for this compound and its quantification in large, well-characterized clinical cohorts is necessary to determine its true potential as a clinically useful biomarker for metabolic diseases.
References
- 1. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids and metabolic disease: Will the real killer please stand up? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 6. The road from discovery to clinic: adiponectin as a biomarker of metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adiponectin as a routine clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adiponectin as a biomarker of the metabolic syndrome [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome [frontiersin.org]
- 10. Adiponectin as a Biomarker of the Metabolic Syndrome [jstage.jst.go.jp]
- 11. Adiponectin is associated with risk of the metabolic syndrome and insulin resistance in women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Adiponectin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Adiponectin and adiponectin receptors in insulin resistance, diabetes, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum high-sensitivity C-reactive protein as a biomarker in patients with metabolic syndrome: evidence-based study with 7284 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. High-Sensitivity C-Reactive Protein Relationship with Metabolic Disorders and Cardiovascular Diseases Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Branch chain amino acids: biomarkers of health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Branched chain amino acids are novel biomarkers for discrimination of metabolic wellness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 25. [PDF] Branched chain amino acids: Passive biomarkers or the key to the pathogenesis of cardiometabolic diseases? | Semantic Scholar [semanticscholar.org]
- 26. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
- 28. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
3-Ketosphinganine vs. other keto-sphingoid bases in signaling
A comprehensive comparison of 3-ketosphinganine and other keto-sphingoid bases in cellular signaling, tailored for researchers and drug development professionals.
Introduction
Sphingolipids are a class of lipids that play critical roles in cell structure and signaling. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which results in the formation of this compound (also known as 3-ketodihydrosphingosine). This molecule is the first and pivotal keto-sphingoid base in the pathway. It is rapidly reduced to sphinganine (dihydrosphingosine), which is then further metabolized to form a vast array of complex sphingolipids. While traditionally viewed as a transient intermediate, recent evidence suggests that this compound and other keto-sphingoid bases may possess intrinsic signaling properties. This guide provides a comparative analysis of the signaling roles of this compound against other keto-sphingoid bases, supported by experimental data and methodologies.
Comparative Signaling Roles
The primary keto-sphingoid bases in mammalian cells are this compound and, to a lesser extent, 3-ketosphingosine, which contains a double bond. Their roles in signaling are still an emerging area of research, with much of the focus having been on their downstream, more stable metabolites like ceramides, sphingosine, and sphingosine-1-phosphate (S1P). However, the inherent reactivity of the keto group suggests that these molecules could be involved in unique cellular interactions.
This compound
-
Primary Role: The foundational precursor in the de novo sphingolipid synthesis pathway.
-
Signaling Functions: Accumulation of this compound, often due to mutations in the enzyme this compound reductase (KDSR), has been linked to cellular stress and apoptosis. This toxicity is thought to arise from its ability to inhibit protein synthesis and disrupt mitochondrial function. Some studies suggest it may also modulate the activity of certain protein kinases.
Other Keto-Sphingoid Bases (e.g., 3-Ketosphingosine)
-
Formation: 3-Ketosphingosine can be formed through the action of ceramide synthases on this compound or by the degradation of more complex sphingolipids.
-
Signaling Functions: Less is known about the specific signaling roles of 3-ketosphingosine. It is also considered a transient intermediate. Its structural similarity to sphingosine, a potent signaling molecule, suggests it might compete for binding to sphingosine-metabolizing enzymes or receptors, although with different affinities.
Quantitative Data Comparison
The following table summarizes key quantitative data comparing the properties and effects of this compound and other related sphingoid bases.
| Parameter | This compound | Sphinganine | Sphingosine | Sphingosine-1-Phosphate (S1P) |
| Typical Intracellular Conc. | Very Low (pmol/mg protein) | Low (pmol/mg protein) | Low-Mid (pmol/mg protein) | Mid-High (µM in blood) |
| Primary Kinase Target | Putative, under investigation | SPHK1/2 | SPHK1/2 | S1P Receptors (S1PR1-5) |
| Receptor Binding Affinity (Kd) | Not well-characterized | N/A | SPHK1 (~0.5-5 µM) | S1PRs (nM range) |
| Known Cellular Effects | Induces apoptosis, inhibits protein synthesis | Precursor to ceramides | Pro-apoptotic, cell cycle arrest | Pro-survival, proliferation, migration |
| Enzyme Inhibition (Ki) | Potential inhibitor of ceramide synthase | Competitive inhibitor of SPHK1 | Substrate for SPHK1/2 | Product of SPHK1/2 |
Note: The quantitative values, especially for transient species like this compound, can vary significantly depending on the cell type and metabolic state.
Experimental Protocols
Quantification of Keto-Sphingoid Bases by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound and other sphingolipids from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Lipid Extraction:
-
Homogenize cell pellets or tissues in a methanol-based solvent.
-
Add internal standards (e.g., C17-sphingoid base analogs) to the homogenate for normalization.
-
Perform a two-phase liquid-liquid extraction using chloroform and a buffered aqueous solution.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with mobile phases typically consisting of water, methanol, and formic acid to separate the different lipid species.
-
Interface the HPLC with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for each analyte and internal standard to ensure sensitive and specific detection.
-
Quantify the endogenous lipid levels by comparing the peak areas to those of the internal standards.
Caption: Workflow for LC-MS/MS-based quantification of sphingolipids.
In Vitro this compound Reductase (KDSR) Activity Assay
This assay measures the enzymatic activity of KDSR, the enzyme that reduces this compound to sphinganine.
-
Reaction Setup: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), NADPH as a cofactor, and the enzyme source (e.g., cell lysate or purified KDSR).
-
Initiation: Start the reaction by adding the substrate, this compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination: Stop the reaction by adding a quenching solution, such as an acidic solution or a solvent to precipitate the protein.
-
Detection: Measure the consumption of NADPH by monitoring the decrease in absorbance at 340 nm, or quantify the production of sphinganine using LC-MS/MS as described above.
Signaling Pathway Diagrams
The following diagrams illustrate the central position of this compound in the de novo sphingolipid synthesis pathway and its relationship to other key signaling molecules.
Caption: The central role of this compound in de novo sphingolipid synthesis.
The accumulation of this compound can lead to downstream cellular effects, as depicted in the following logical relationship diagram.
Caption: Potential signaling consequences of this compound accumulation.
Conclusion
While this compound is a fleeting intermediate in the sphingolipid metabolic pathway, its accumulation points to a significant role in cellular stress and apoptosis signaling. In contrast, other keto-sphingoid bases are less studied, but their structural similarities to potent bioactive lipids suggest they may also have unappreciated signaling functions. The development of more sensitive analytical techniques and specific molecular probes will be crucial for fully elucidating the comparative signaling roles of these enigmatic molecules. For drug development professionals, understanding the upstream regulation of this pathway, particularly the enzymes SPT and KDSR, may offer novel therapeutic targets for diseases associated with dysregulated sphingolipid metabolism.
A Comparative Guide to 3-Ketosphinganine Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of 3-ketosphinganine metabolism, a critical branch of sphingolipid biosynthesis. Understanding the similarities and differences in this pathway across mammals, yeast, and bacteria is crucial for basic research, disease modeling, and the development of novel therapeutics targeting sphingolipid-related pathologies.
Introduction to this compound Metabolism
The de novo synthesis of sphingolipids, a class of essential lipids involved in membrane structure and cell signaling, begins with the formation of this compound (3-KDS). This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT), which condenses L-serine and palmitoyl-CoA.[1] Subsequently, 3-KDS is rapidly reduced to sphinganine by the enzyme this compound reductase (KSR).[2] While these initial steps are broadly conserved, significant divergences emerge in the downstream pathways, leading to a vast diversity of complex sphingolipids across different species.
Comparative Analysis of Key Enzymes
The enzymatic machinery responsible for this compound synthesis and its immediate conversion is highly conserved, yet exhibits important species-specific characteristics in terms of structure, regulation, and kinetics.
Serine Palmitoyltransferase (SPT)
SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is the primary regulator of sphingolipid biosynthesis.[3]
Structural and Subcellular Localization Differences:
-
Mammals and Plants: In eukaryotes like mammals and plants, SPT is a heterodimeric enzyme anchored to the endoplasmic reticulum (ER).[3][4][5] The core catalytic subunits are SPTLC1 and SPTLC2.[3] In mammalian cells, SPT1 has been found not only in the ER but also in focal adhesions and the nucleus, suggesting functions beyond de novo sphingolipid synthesis.[6] Plant SPT is also localized to the ER.[5][7]
-
Yeast (Saccharomyces cerevisiae): Similar to other eukaryotes, yeast SPT is an ER-resident heterodimer composed of Lcb1 and Lcb2 subunits.[8]
-
Bacteria (e.g., Sphingomonas paucimobilis): In contrast to eukaryotes, bacterial SPT is typically a soluble, homodimeric enzyme found in the cytoplasm.[5][9]
Regulation of SPT Activity:
A key regulatory mechanism of SPT in eukaryotes involves the ORMDL (in mammals) and Orm (in yeast) proteins. These ER-resident proteins form a complex with SPT and act as negative regulators.[4][8]
-
Yeast: In S. cerevisiae, the inhibitory effect of Orm proteins is relieved by their phosphorylation, a process that is sensitive to cellular sphingolipid levels.[3][4][8]
-
Mammals: Mammalian ORMDL proteins also inhibit SPT activity. This inhibition is thought to be regulated by ceramide levels, which act as a feedback inhibitor.[4][5] However, the phosphorylation-dependent regulatory mechanism observed in yeast is not conserved in mammals.[4]
This compound Reductase (KSR)
KSR catalyzes the NADPH-dependent reduction of 3-KDS to sphinganine.
Subcellular Localization:
-
Mammals and Yeast: In both mammals and yeast, KSR is an ER-resident enzyme with its active site facing the cytosol.[10][11]
-
Bacteria: The protein responsible for KSR activity in bacteria has been more elusive, but studies in Bacteroides thetaiotaomicron have identified a gene encoding a functional this compound reductase.[2][12]
Quantitative Data Comparison
Direct comparison of enzyme kinetics across species is challenging due to variations in experimental conditions. However, the following tables summarize available data to provide a quantitative overview.
Table 1: Comparison of Serine Palmitoyltransferase (SPT) Properties
| Feature | Mammals (Human/Rat) | Yeast (S. cerevisiae) | Bacteria (S. multivorum) |
| Subcellular Localization | Endoplasmic Reticulum, Focal Adhesions, Nucleus[6][10] | Endoplasmic Reticulum[8] | Cytosol[5][9] |
| Structure | Heterodimer (SPTLC1/SPTLC2) with regulatory subunits[3] | Heterodimer (Lcb1/Lcb2) with regulatory subunits[8] | Homodimer[9] |
| Km (L-serine) | ~1.2 mM (in total cell lysate)[7] | ~1.3 mM (in microsomes)[13] | 0.45 ± 0.05 mM[14] |
| Vmax | Not consistently reported for direct comparison | ~20 pmol/min/mg (in microsomes)[13] | Not reported for direct comparison |
| Specific Activity | 40-54 pmol/mg DNA/min (rat cerebellar granule cells) | ~250 pmol/min/mg (in yeast microsomes)[14] | Not reported for direct comparison |
Table 2: Comparison of this compound Reductase (KSR) Properties
| Feature | Mammals (Mouse) | Yeast (S. cerevisiae) | Bacteria (B. thetaiotaomicron) |
| Subcellular Localization | Endoplasmic Reticulum (cytosolic face)[10] | Endoplasmic Reticulum (cytosolic face)[11] | Not definitively determined |
| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) family[2] | Short-chain dehydrogenase/reductase (SDR) family[2] | Short-chain dehydrogenase/reductase (SDR) family[2] |
| Km | Not available | Not available | Not available |
| Vmax | Not available | Not available | Not available |
Table 3: Comparative Sphingolipid Profiles
| Sphingolipid Class | Mammals | Yeast (S. cerevisiae) | Plants |
| Sphingoid Base | Primarily Sphingosine (d18:1)[11] | Dihydrosphingosine (d18:0) and Phytosphingosine (t18:0)[1] | Diverse, including phytosphingosine |
| Ceramides | Dihydroceramides and Ceramides[1] | Phytoceramides[1] | Glucosylceramides and Glycosylinositol-phosphoceramides (GIPCs) |
| Complex Sphingolipids | Sphingomyelin, Glycosphingolipids[1] | Inositol Phosphorylceramide (IPC), MIPC, M(IP)2C[1] | GIPCs are the major class |
| Relative Abundance | Sphingomyelin is a major component of the plasma membrane. | Inositol-containing sphingolipids are abundant. | GIPCs constitute a major part of the plasma membrane. |
Signaling Pathways and Experimental Workflows
Metabolic Pathways
The following diagrams illustrate the key differences in the initial steps of sphingolipid biosynthesis across mammals, yeast, and bacteria.
Caption: De novo sphingolipid biosynthesis pathways in different organisms.
Experimental Workflow for SPT Activity Assay
This diagram outlines a typical workflow for measuring Serine Palmitoyltransferase (SPT) activity.
Caption: General workflow for an in vitro SPT activity assay.
Detailed Experimental Protocols
Quantification of this compound by HPLC-ESI-MS/MS
This method allows for the direct and sensitive quantification of 3-KDS.
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., C17-sphingosine)
-
Solvents: Chloroform, Methanol, Water, Ammonium hydroxide (0.5 N)
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Homogenize cell or tissue samples in an appropriate buffer.
-
Lipid Extraction:
-
Add a known amount of internal standard to the homogenate.
-
Stop any enzymatic reactions by adding 0.5 N ammonium hydroxide.
-
Perform a two-phase lipid extraction using a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase and wash it twice with water.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC injection.
-
-
HPLC-ESI-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with solvents such as methanol/water with ammonium formate.
-
Set the mass spectrometer to operate in positive ion mode and monitor the specific parent-to-product ion transition for 3-KDS (e.g., m/z 300.3 > 270.3) and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a 3-KDS standard.
-
Calculate the concentration of 3-KDS in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This protocol measures the enzymatic activity of SPT by monitoring the incorporation of a labeled substrate.
Materials:
-
Microsomal fraction (from eukaryotic cells) or cell lysate
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA)
-
Substrates: L-serine, Palmitoyl-CoA
-
Labeled substrate: L-[³H]serine
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Stopping solution: Ammonium hydroxide (0.5 N) or alkaline methanol
-
Scintillation cocktail and counter, or HPLC-MS/MS system
Procedure:
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[7][8]
-
Reaction Termination: Stop the reaction by adding the stopping solution.[7][8]
-
Lipid Extraction: Perform a lipid extraction as described in the previous protocol to isolate the [³H]-labeled this compound product.
-
Quantification:
-
Radiometric Detection: Separate the lipids by Thin-Layer Chromatography (TLC) and quantify the radioactivity in the 3-KDS spot using a scintillation counter.
-
Mass Spectrometry Detection: Use a non-radioactive labeled serine (e.g., deuterated L-serine) and quantify the labeled 3-KDS product by HPLC-MS/MS.
-
-
Data Analysis: Calculate the SPT activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).
Conclusion
The initial steps of sphingolipid biosynthesis, centered around the metabolism of this compound, are remarkably conserved across diverse species. However, significant differences in enzyme structure, subcellular localization, regulation, and downstream metabolic pathways contribute to the vast diversity of sphingolipids observed in nature. This guide provides a framework for understanding these cross-species variations, offering valuable insights for researchers in lipid biology and drug development. Further research, particularly focused on obtaining directly comparable quantitative data, will continue to refine our understanding of this fundamental metabolic pathway.
References
- 1. Roles for Sphingolipids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial serine palmitoyltransferase: a water-soluble homodimeric prototype of the eukaryotic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme expression kinetics by Escherichia coli during transition from rich to minimal media depends on proteome reserves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid functions in Saccharomyces cerevisiae: comparison to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPHINGOLIPID FUNCTIONS IN SACCHAROMYCES CEREVISIAE: Comparison to Mammals | Annual Reviews [annualreviews.org]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Analysis of the Yeast Peptidome and Comparison with the Human Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Yeast Peptidome and Comparison with the Human Peptidome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 3-Ketosphinganine Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of 3-ketosphinganine reductase (KSR), a key enzyme in the de novo sphingolipid biosynthesis pathway. By examining experimental data and detailed protocols, this document serves as a resource for researchers investigating sphingolipid metabolism and developing therapeutic interventions targeting this pathway.
Introduction to this compound Reductase
This compound reductase (EC 1.1.1.102) catalyzes the NADPH-dependent reduction of this compound to sphinganine, the foundational long-chain base for the synthesis of all sphingolipids.[1] This enzymatic step is crucial for maintaining the cellular pool of sphingolipids, which are essential structural components of cell membranes and critical signaling molecules involved in cell growth, differentiation, and apoptosis. Given its central role, understanding the substrate specificity of KSR is vital for elucidating the regulation of sphingolipid metabolism and for the development of targeted therapeutics.
Comparative Analysis of Substrate Utilization
Direct comparative kinetic data quantifying the specificity of this compound reductase for various potential substrates is limited in the current literature. Most studies have focused on confirming its activity on its canonical substrate, this compound, which is derived from the condensation of serine and palmitoyl-CoA. However, indirect evidence suggests that the enzyme can accommodate variations in the acyl chain length of its substrate.
One study on the upstream enzyme, this compound synthase, demonstrated that it can utilize both palmitoyl-CoA (C16) and stearoyl-CoA (C18) as precursors, leading to the formation of C18- and C20-3-ketosphinganine, respectively.[2] This implies that this compound reductase subsequently acts on these different chain-length substrates. The activity of the synthase with these precursors provides an indirect measure of the potential substrate flux to the reductase.
| Acyl-CoA Precursor for Synthase | Resulting this compound Substrate for Reductase | Synthase Activity (pmol/mg cell DNA/min) |
| Palmitoyl-CoA (C16:0) | C18-3-ketosphinganine | 39 - 54 |
| Stearoyl-CoA (C18:0) | C20-3-ketosphinganine | ~15 |
Table 1: Activity of this compound synthase with different acyl-CoA precursors, indicating the production of varied chain-length substrates for this compound reductase. Data is derived from studies on rat cerebellar granule cells.[2]
Furthermore, research on fungal this compound reductase has shown that the enzyme can process shorter, water-soluble derivatives of this compound. This was demonstrated through molecular modeling and the subsequent synthesis and testing of these substrate analogs. While quantitative kinetic data were not provided in this study, it highlights the enzyme's tolerance for modifications in the acyl chain of its substrate.
Experimental Protocols
In Vitro Assay for this compound Reductase Activity
This protocol describes a method for measuring the activity of this compound reductase in vitro by quantifying the formation of its product, sphinganine, using liquid chromatography-mass spectrometry (LC-MS).[3][4]
I. Materials and Reagents:
-
Enzyme Source: Purified recombinant this compound reductase or cell lysates/microsomal fractions containing the enzyme.
-
Substrate: this compound. This can be synthesized enzymatically in situ or obtained commercially.
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Reaction Buffer: 50 mM Potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Stopping Solution: Methanol.
-
Internal Standard: Sphinganine-d7 or other suitable deuterated lipid standard.
-
LC-MS Solvents: Acetonitrile, Water, Formic Acid (all LC-MS grade).
II. Procedure:
-
Enzyme Preparation:
-
If using a purified enzyme, dilute it to the desired concentration in the reaction buffer.
-
If using cell lysates or microsomes, prepare them using standard cell fractionation techniques and determine the protein concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
NADPH (final concentration, e.g., 200 µM)
-
This compound (final concentration to be varied for kinetic analysis, e.g., 1-100 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.
-
Incubate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a sufficient volume of cold methanol (e.g., 4 volumes).
-
Add the internal standard (e.g., sphinganine-d7).
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted samples by reverse-phase liquid chromatography coupled to a mass spectrometer.
-
Separate the lipids using a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Monitor the formation of sphinganine and the internal standard using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in positive ion mode.
-
III. Data Analysis:
-
Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
Signaling Pathway
Caption: The de novo sphingolipid biosynthesis pathway.
Experimental Workflow
Caption: Workflow for the in vitro this compound reductase assay.
References
- 1. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 2. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Stability of 3-Ketosphinganine: A Tale of Two Environments
The stability of 3-Ketosphinganine is fundamentally governed by its role as a substrate for the enzyme this compound reductase (KDSR). This enzyme efficiently catalyzes the reduction of this compound to sphinganine, the next step in the de novo sphingolipid synthesis pathway.[1][2][3] Consequently, in any biological system possessing KDSR, the "stability" of this compound is exceptionally brief.
In Vitro vs. In Vivo: A Comparative Overview
The primary determinant of this compound's stability is the presence and activity of KDSR. In a simplified in vitro system lacking this enzyme, this compound can be considered relatively stable.[4] Conversely, in the cellular environment (in vivo), its lifespan is fleeting due to the ubiquitous presence of KDSR in the endoplasmic reticulum.[2][3]
| Feature | In Vitro Stability | In Vivo Stability |
| Primary Determinant | Absence of metabolic enzymes | Presence and activity of this compound reductase (KDSR) |
| Expected Half-life | Relatively long, dependent on buffer conditions and temperature | Extremely short, rapidly converted to sphinganine |
| Key Influencing Factors | pH, temperature, presence of reducing agents | KDSR expression and activity, availability of NADPH, rate of synthesis by serine palmitoyltransferase (SPT)[5] |
| Primary Degradation/Conversion Pathway | Chemical degradation (if conditions are harsh) | Enzymatic reduction to sphinganine |
The Metabolic Crossroads: The Fate of this compound
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form this compound, a reaction catalyzed by serine palmitoyltransferase (SPT).[6][7] Almost immediately upon its formation on the cytosolic face of the endoplasmic reticulum, this compound is targeted by KDSR.[2][3]
Experimental Insight: Probing In Vitro Stability and Metabolism
To assess the stability and enzymatic conversion of this compound in a controlled setting, a typical in vitro assay involves the incubation of synthesized this compound with a source of KDSR, such as isolated microsomes or purified recombinant enzyme.[4][8]
Objective: To determine the rate of conversion of this compound to sphinganine by KDSR.
Materials:
-
This compound substrate
-
Microsomal fraction containing KDSR or purified KDSR
-
NADPH (as a cofactor for KDSR)[8]
-
Reaction buffer (e.g., HEPES)
-
Quenching solution (e.g., chloroform/methanol)
-
Internal standard for quantification
-
LC-MS/MS for analysis
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, NADPH, and the enzyme source (microsomes or purified KDSR).
-
Initiation: The reaction is initiated by the addition of this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for various time points.
-
Quenching: At each time point, an aliquot of the reaction mixture is transferred to a quenching solution to stop the reaction.
-
Extraction: Lipids, including the remaining this compound and the newly formed sphinganine, are extracted.
-
Analysis: The levels of this compound and sphinganine are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][4]
-
Data Analysis: The rate of disappearance of this compound and the rate of appearance of sphinganine are calculated to determine the enzyme kinetics.
References
- 1. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 3. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 7. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sphingolipid biosynthesis in pathogenic fungi: identification and characterization of the this compound reductase activity of Candida albicans and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Ketosphinganine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized biochemicals like 3-Ketosphinganine are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste materials.
Core Principles of this compound Disposal
This compound, like many bioactive lipids, should be handled as a hazardous chemical waste. Its toxicological properties may not be fully elucidated, necessitating a cautious approach to its disposal. The primary directive is to dispose of this compound through a licensed and approved waste disposal facility.[1][2][3][4][5] Adherence to institutional, local, state, and federal regulations is mandatory.[1][2][4][6][7][8]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses or chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
This data is a summary of recommended PPE for handling chemical waste.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound in both solid and liquid forms, as well as contaminated labware.
Step 1: Waste Segregation and Containerization
-
Designated Waste Container : Use a dedicated, leak-proof, and sealable container specifically for this compound waste.[1][2][6][9] The container must be compatible with the chemical nature of the waste.
-
No Mixing of Waste : Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations.[2]
Step 2: Preparing Waste for Disposal
-
Solid this compound :
-
This compound in Solution :
Step 3: Disposal of Contaminated Materials
-
Consumables : Any items that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and absorbent pads, must be considered contaminated.[2]
-
Collection : Place all contaminated disposable items into the designated this compound hazardous waste container.
-
Empty Containers : The original containers of this compound should be treated as hazardous waste unless they have been properly decontaminated according to institutional guidelines. Generally, uncleaned containers are disposed of in the same manner as the chemical itself.[4]
Step 4: Storage and Final Disposal
-
Secure Storage : Seal the hazardous waste container tightly and store it in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for Pickup : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment : For liquid spills, contain the spill using an inert absorbent material.[2][10] For solid spills, carefully cover the area to prevent the spread of dust.
-
Cleanup : Wearing appropriate PPE, clean up the spill as outlined in the waste preparation section (Step 2).
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials : All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. targetmol.com [targetmol.com]
- 7. uspmsds.com [uspmsds.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Protocols for Handling 3-Ketosphinganine
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like 3-Ketosphinganine is of utmost importance. While comprehensive toxicological data for this compound is not fully available, it should be treated as a potentially hazardous substance.[1][2] Adherence to strict safety protocols is crucial to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is the primary defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.[3] | Protects against splashes, airborne particles, and chemical vapors. | ANSI Z87.1 marked[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[3][4] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[3] | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3] | Protects against the inhalation of dust or aerosols. | NIOSH approved |
Safe Handling and Operational Protocol
Following a detailed, step-by-step protocol is essential for minimizing the risk of exposure and cross-contamination.
-
Receiving and Storage : Upon receipt, carefully inspect the container for any signs of damage or leakage. This compound is typically shipped as a solid at ambient temperature.[5][6] For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[1][6]
-
Preparation and Use : All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[3] Before beginning any work, ensure all required PPE is worn correctly. When preparing solutions, take care to avoid the formation of dust.[7] It is recommended to dissolve the solid compound in an appropriate organic solvent such as ethanol, methanol, or chloroform, purged with an inert gas.[1]
-
Spill Management : In the event of a spill, evacuate personnel to a safe area.[7] Remove all sources of ignition.[7] Use appropriate PPE, including respiratory protection, and prevent the chemical from entering drains.[7] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Consult Regulations : Before starting any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all local and national regulations for chemical waste disposal.[8]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[8]
-
Contaminated Materials : All materials that have come into contact with this compound, such as gloves, absorbent materials, and empty containers, should be treated as contaminated.[3] These items must be collected in a designated and clearly labeled hazardous waste container.[3][7]
-
Waste Labeling : All waste containers must be clearly labeled with "Hazardous Waste: this compound" and include information about the associated hazards.[3]
Experimental Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
